Isodeoxyelephantopin
Description
Properties
IUPAC Name |
[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOPRSXUVOHFE-MCYOVBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29307-03-7 | |
| Record name | Deoxyelephantopin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Isodeoxyelephantopin: A Technical Guide to its NF-κB Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms through which Isodeoxyelephantopin (IDET), a sesquiterpene lactone derived from Elephantopus scaber, exerts its potent anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway.
The NF-κB Signaling Pathway: A Canonical Overview
The NF-κB family of transcription factors are pivotal regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state by binding to Inhibitor of κB (IκB) proteins, primarily IκBα.[2][3]
Upon stimulation by various agents such as tumor necrosis factor (TNF), lipopolysaccharide (LPS), or interleukin-1beta (IL-1β), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[1][2][4] IKK then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[5][6] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5][7][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active p65/p50 dimer to translocate into the nucleus.[1][9][10] Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[2]
This compound's Core Inhibition Mechanism
This compound (IDET) is a potent inhibitor of the NF-κB pathway, targeting it at several critical activation steps. Its mechanism is not cell-type specific and is effective against both constitutive and inducible NF-κB activation.[4] The primary mode of action is the prevention of IκBα degradation, which effectively traps the NF-κB complex in the cytoplasm.[1][2][11]
The key inhibitory actions of IDET are:
-
Inhibition of IκB Kinase (IKK) Activity : IDET directly or indirectly inhibits the kinase activity of the IKK complex.[4] This is a crucial upstream event, as it prevents the initial phosphorylation of IκBα.
-
Suppression of IκBα Phosphorylation and Degradation : By blocking IKK, IDET prevents the phosphorylation of IκBα.[1][4][11] This abrogates the signal for ubiquitination, thereby stabilizing the IκBα protein and preventing its degradation by the proteasome.[3]
-
Inhibition of p65 Phosphorylation and Nuclear Translocation : IDET has been shown to inhibit the phosphorylation of the p65 subunit itself.[4] The subsequent stabilization of the IκBα-p65-p50 complex prevents the unmasking of the p65 nuclear localization signal, thus blocking its translocation to the nucleus.[4][11][12]
Unlike some inhibitors, IDET does not interfere with the ability of already active NF-κB to bind to DNA.[4] Its action is concentrated on the cytoplasmic signaling events that lead to NF-κB activation. This multi-pronged inhibition of upstream signaling culminates in the suppression of NF-κB-regulated gene expression, which accounts for its observed anti-apoptotic, anti-proliferative, and anti-metastatic effects.[4]
Quantitative Data on this compound Activity
The inhibitory effects of IDET on the NF-κB pathway and cancer cell viability have been quantified across various studies. The effective concentrations vary depending on the cell type and experimental conditions.
| Parameter | Cell Line(s) | Concentration / Value | Effect | Reference(s) |
| Inhibition of Pro-inflammatory Mediators | Bone Marrow Derived Macrophages, MH-S | 0.75, 1.5, 3 µM | Inhibition of NO, IL-6, MCP-1, and IL-1β expression. | [11] |
| Cell Cycle Arrest (G2/M Phase) | CNE1, SUNE1 | 4–12 µM | Time- and concentration-dependent G2/M arrest. | [1] |
| Cell Cycle Arrest (Sub-G1 & G2/M Phase) | MDA-MB-231 | 10, 25 µM | Induction of cell cycle arrest. | [1] |
| Cell Cycle Arrest (G2/M Phase) | A549 | 10.46 µg/mL (~30.2 µM) | Induction of G2/M arrest after 48h. | [1] |
| Cell Cycle Arrest (G2/M Phase) | T47D | 1.3 µg/mL (~3.75 µM) | Significant increase in G2/M phase DNA content. | [1] |
| IC50 (Cytotoxicity) | KB (Nasopharyngeal Carcinoma) | 11.45 µM | IC50 after 48h exposure. | [13] |
| Predicted NF-κB Inhibition (pIC50) | In silico QSAR model | 62.03 µM | Predicted inhibitory concentration. | [14] |
*Concentration converted from µg/mL to µM using a molecular weight of 346.39 g/mol for this compound.
Key Experimental Protocols
The mechanism of IDET has been elucidated using a range of standard molecular biology techniques. Below are detailed overviews of the key experimental protocols employed.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to, multiple myeloma (MM.1S, U266), head and neck squamous cell carcinoma (SCC4), lung cancer (A549, H1299), breast cancer (MCF-7, MDA-MB-231), and leukemia (HL60).[2][12] Macrophage cell lines (MH-S, RAW264.7) are also used for inflammation studies.[11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, they are pre-treated with various concentrations of IDET (typically 0.5 - 25 µM) for a specified time (e.g., 1-2 hours) before being stimulated with an NF-κB activator like TNF-α (e.g., 0.1-1 nM) or LPS (e.g., 1 µg/mL) for a shorter duration (e.g., 15-60 minutes).
Western Blot Analysis for Pathway Proteins
This technique is used to measure the levels of total and phosphorylated proteins in the NF-κB pathway.
-
Protein Extraction: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of NF-κB.[4]
-
Nuclear Extract Preparation: Following cell treatment, nuclear proteins are isolated using a series of hypotonic and high-salt buffers.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or processed for chemiluminescent detection (for biotinylated probes). A decrease in the intensity of the shifted band in IDET-treated samples indicates inhibition of NF-κB DNA binding.
IκBα Kinase (IKK) Assay
This assay directly measures the enzymatic activity of the IKK complex.[4]
-
Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody against one of its subunits (e.g., IKKα or IKKβ).
-
Kinase Reaction: The immunoprecipitated complex is incubated with a substrate, typically a recombinant GST-IκBα protein, in a kinase buffer containing [γ-³²P]ATP.
-
Analysis: The reaction mixture is resolved by SDS-PAGE. The gel is dried and autoradiographed. A reduction in the phosphorylation of the GST-IκBα substrate in samples from IDET-treated cells indicates inhibition of IKK activity.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Plating and Treatment: Cells are grown on glass coverslips and treated with IDET and/or an NF-κB activator.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 or saponin.
-
Immunostaining: Cells are incubated with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). The nuclei are counterstained with DAPI.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. In inhibited cells, the green fluorescence from the p65 antibody will remain predominantly in the cytoplasm, whereas in activated cells, it will co-localize with the blue DAPI stain in the nucleus.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 11. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
Isodeoxyelephantopin: A Deep Dive into its Effects on Apoptosis and the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which IDOE exerts its effects on apoptosis and the cell cycle, offering valuable insights for researchers and professionals in drug development.
Induction of Apoptosis: A Multi-Pathway Approach
This compound and its isomer, deoxyelephantopin (DET), are known to induce apoptosis in a variety of cancer cell lines through the activation of both intrinsic and extrinsic pathways.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a key target for many chemotherapeutic agents.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for IDOE-induced apoptosis. This pathway is initiated by various intracellular stress signals, leading to changes in the mitochondrial membrane. Key events in this pathway include:
-
Modulation of Bcl-2 Family Proteins: IDOE and DET have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2] They upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[2] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential is a key step in this process.[1]
-
Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytosol. This triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are crucial for dismantling the cell.[3]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is another mechanism utilized by these compounds to trigger apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. The key steps include:
-
Death Receptor Activation: IDOE and DET can increase the expression of death receptors such as Fas and its ligand (FasL), as well as TNF-R1.
-
Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8.
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3 or cleave Bid into tBid, which then amplifies the apoptotic signal through the intrinsic pathway.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, this compound effectively halts the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells. The specific phase of cell cycle arrest can be cell-type dependent.
G2/M Phase Arrest
A predominant effect of IDOE is the induction of cell cycle arrest at the G2/M phase.[3][4] This is achieved by modulating the expression of key regulatory proteins:
-
Downregulation of Cyclins and CDKs: IDOE treatment leads to a decrease in the levels of Cyclin B1 and CDK1 (also known as cdc2), which are essential for the G2 to M phase transition.[5]
-
Upregulation of p21: The tumor suppressor protein p21 is often upregulated, which in turn inhibits the activity of CDK/cyclin complexes.
Sub-G1 and S Phase Arrest
This compound has also been observed to cause an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. In some cancer cell lines, it can also induce S phase arrest.[6]
Key Signaling Pathways Modulated by this compound
The effects of this compound on apoptosis and the cell cycle are orchestrated through the modulation of several critical signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes like proliferation, differentiation, and apoptosis.[7][8][9] this compound has been shown to activate the stress-activated protein kinases (SAPKs), namely JNK and p38 MAPK.[1] Activation of these pathways can promote apoptosis. Conversely, it can inhibit the ERK1/2 pathway, which is often associated with cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[10][11] In many cancers, NF-κB is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[12]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another important protein that is often constitutively activated in cancer, promoting cell survival and proliferation.[13] this compound has been found to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes, such as the anti-apoptotic protein Bcl-2.[13]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its isomer on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound (IDOE) and Deoxyelephantopin (DET) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| IDOE | T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [3] |
| IDOE | A549 | Lung Carcinoma | 10.46 µg/mL | 48 | [3] |
| IDOE | KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 | [4][14] |
| DET | A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified | [15] |
| DET | HCT116 | Colorectal Carcinoma | 7.46 µg/mL | 48 | |
| DET | K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 | |
| DET | KB | Oral Carcinoma | 3.35 µg/mL | 48 | |
| DET | T47D | Breast Carcinoma | 1.86 µg/mL | 48 |
Table 2: Effects of this compound (IDOE) on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 | Reference |
| MDA-MB-231 | Control | 44.8 | 16.9 | 14.5 | 1.6 | [6] |
| MDA-MB-231 | IDOE (50 µM) | Decreased | 1.4-fold increase | 1.5-fold increase | Not Reported | [6] |
| MDA-MB-231 | IDOE (25 µM) | Not Reported | Not Reported | 2-fold increase | 3.5-fold increase | |
| CNE1 & SUNE1 | IDOE (4-12 µM) | Not Reported | Not Reported | Significant Arrest | Not Reported | |
| T47D | IDOE (1.3 µg/mL) | Not Reported | Not Reported | Significant Increase | Not Reported | |
| A549 | IDOE (10.46 µg/mL) | Not Reported | Not Reported | Arrest | Not Reported | |
| KB | IDOE | Not Reported | Not Reported | Arrest | Increase | [4] |
Table 3: Effects of this compound (IDOE) on Apoptosis
| Cell Line | Treatment | Assay | Observations | Reference |
| A549 | IDOE | Annexin V-FITC | 5.2% early apoptotic, 50.1% late apoptotic | [16] |
| T47D | IDOE (1.3 µg/mL) | Annexin V-FITC | 0.5% early apoptotic, 32.7% late apoptotic | [16] |
| KB | IDOE | Annexin V-PI | Dose-dependent increase in apoptotic population | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[12][15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (IDOE) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17][18]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[15][17]
-
Treat the cells with various concentrations of IDOE and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][17]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[1][5][13]
Materials:
-
Cancer cell lines treated with IDOE
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[1][13]
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.[1][13]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Cancer cell lines treated with IDOE
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The results will distinguish between:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[2][3]
Materials:
-
Cancer cell lysates (from treated and control cells)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge the lysates and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocols for Western blot | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. kumc.edu [kumc.edu]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to the Phytochemical Analysis of Elephantopus scaber for Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, identification, and quantification of isodeoxyelephantopin, a key bioactive sesquiterpene lactone from Elephantopus scaber. This document details validated experimental protocols and summarizes quantitative data to support research and development in natural product chemistry and drug discovery.
Introduction
Elephantopus scaber L., a member of the Asteraceae family, is a perennial herb used in traditional medicine across Asia, Africa, and Australia to treat a variety of ailments, including hepatitis, bronchitis, and cancer.[1][2] The therapeutic potential of this plant is largely attributed to its rich content of sesquiterpene lactones, with deoxyelephantopin and its isomer, this compound, being among the most prominent and biologically active constituents.[3][4] this compound has garnered significant scientific interest for its potent anti-cancer properties, which are exerted through the modulation of multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[2][5] This guide offers detailed protocols for the phytochemical analysis of E. scaber, focusing on the isolation and quantification of this compound.
Extraction and Isolation of this compound
The initial step in phytochemical analysis involves the extraction of crude secondary metabolites from the plant material, followed by purification to isolate the target compound.
Experimental Protocol: Solvent Extraction and Chromatographic Isolation
-
Plant Material Preparation : Collect the whole plant of Elephantopus scaber. The plant material should be authenticated, shade-dried, and ground into a fine powder (approximately 20 mesh) to increase the surface area for efficient extraction.[6]
-
Extraction :
-
Perform successive soxhlet extraction or maceration of the dried powder (e.g., 1 kg) with a non-polar solvent like petroleum ether or hexane to remove fats and waxes.[6][7]
-
Following defatting, extract the marc with a solvent of medium polarity, such as chloroform, ethyl acetate, or acetone.[8][9][10] Alternatively, a polar solvent like ethanol or methanol can be used.[9][11] The extraction should be carried out exhaustively (e.g., 3 times with 5L of solvent each time).
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Fractionation :
-
Subject the crude extract to column chromatography over silica gel (230–400 mesh).
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform and methanol (e.g., 100:0 to 98:2 v/v).[8]
-
-
Purification :
-
Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles and a spot corresponding to a standard of this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[8]
-
Identification and Quantification
Once isolated, the compound's identity is confirmed and its quantity in the extract is determined using analytical techniques. A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is highly effective for both identification and quantification.[1][12]
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).[12]
-
Mobile Phase : An isocratic mixture of water, acetonitrile, and 2-propanol (66:20:14, v/v/v).[12]
-
Flow Rate : 1.0 mL/min.[12]
-
Detection : UV detection at 210 nm.[12]
-
Sample Preparation : Prepare standard solutions of this compound in the mobile phase at various concentrations (e.g., 0.5 to 3.0 µg/mL).[1] Prepare the E. scaber extract sample by dissolving a known amount in the mobile phase, filtering through a 0.45 µm syringe filter.
-
Analysis : Inject the standard and sample solutions into the HPLC system. The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration is calculated based on the peak area using the calibration curve derived from the standards.
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of this compound using the described RP-HPLC method.[1][12]
| Parameter | Value |
| Linearity Range | 0.516 - 3.096 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9978 |
| Regression Equation | y = 15781x + 685.8 |
| Limit of Detection (LOD) | 0.151 µg/mL |
| Limit of Quantification (LOQ) | 0.457 µg/mL |
| Accuracy (Recovery) | 95.23% - 102.25% |
| Precision (Intra-day %RSD) | < 0.568% |
| Precision (Inter-day %RSD) | < 0.936% |
Protocol: Spectroscopic Characterization
Structural confirmation of the isolated compound is achieved through spectroscopic methods.
-
Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound. The fragmentation pattern provides additional structural information.[13]
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. 2D NMR techniques (COSY, HMQC, HMBC) are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.[13][14]
Biological Activity and Signaling Pathways
This compound exhibits significant anti-cancer activity by inducing apoptosis and inhibiting key cell survival pathways.[2][5] One of its primary mechanisms of action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[15]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102178717A - Method for preparing elephantopus scaber total lactone in elephantopus scaber - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. meral.edu.mm [meral.edu.mm]
- 9. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Isodeoxyelephantopin in In Vitro Cell Culture Assays
Introduction
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] This document provides a comprehensive overview of the in vitro applications of IDET, detailing its mechanisms of action, summarizing its effects on various cancer cell lines, and offering detailed protocols for key experimental assays. IDET has been shown to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways, making it a promising candidate for further investigation in drug development.[3][4]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, disrupting several processes essential for tumor cell survival and proliferation. The primary mechanisms include:
-
Induction of Apoptosis: IDET triggers programmed cell death through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and dissipation of the mitochondrial membrane potential.[3][5]
-
Cell Cycle Arrest: IDET has been observed to cause cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell lines.[1][2] This prevents cancer cells from progressing through mitosis and proliferating.
-
Inhibition of Key Signaling Pathways: IDET is a potent inhibitor of pro-survival signaling pathways that are often dysregulated in cancer. Notably, it suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), two crucial transcription factors involved in inflammation, cell proliferation, and survival.[3][6]
-
Generation of Reactive Oxygen Species (ROS): IDET can induce cellular oxidative stress by increasing the levels of intracellular ROS.[1][7] While low levels of ROS can promote cancer growth, excessive ROS accumulation leads to oxidative damage and subsequent cell death.[1][8]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various human cancer cell lines.
Table 1: Cytotoxicity of this compound (IDET) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay | Reference |
| L-929 | Murine Fibrosarcoma | 3.3 µg/mL | 72 h | MTT | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 h | MTT | [10] |
Table 2: Effect of this compound (IDET) on Cell Cycle Distribution
| Cell Line | Cancer Type | IDET Concentration | Effect | Reference |
| T47D | Breast Cancer | 1.3 µg/mL | Increased DNA content in G2/M phase | [1] |
| A549 | Lung Adenocarcinoma | 10.46 µg/mL | G2/M phase arrest | [1][2] |
| CNE1 & SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | G2/M phase arrest | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 & 25 µM | Sub-G1 and G2/M phase arrest | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 1.5-fold increase in G2/M phase cells | [11] |
Signaling Pathways and Mechanistic Diagrams
NF-κB Signaling Pathway Inhibition
This compound is a well-documented inhibitor of the NF-κB pathway. It prevents the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα.[6] This ensures that the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation.[6]
STAT3 Signaling Pathway Inhibition
Constitutive activation of the STAT3 pathway is common in many cancers, promoting cell proliferation and survival.[5] this compound has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus to act as a transcription factor.[5][12] By blocking STAT3 phosphorylation, IDET downregulates the expression of STAT3 target genes like the anti-apoptotic protein Bcl-2.[5]
Induction of ROS and Apoptosis
IDET treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[7] This surge in ROS can activate stress-related pathways like the JNK signaling pathway and disrupt the mitochondrial membrane potential.[1][7] These events converge to initiate the intrinsic apoptosis pathway, leading to the activation of caspase-3 and subsequent cell death.[1][5]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
General Experimental Workflow
A typical workflow for assessing the in vitro anti-cancer activity of IDET involves a series of assays to determine cytotoxicity, effects on cell cycle, and mechanism of action.
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
Materials:
-
This compound (IDET) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium.[9] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IDET in culture medium. Remove the old medium from the wells and add 100 µL of the IDET dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol uses a DNA-binding dye like Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.[17]
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways affected by IDET (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3).[5]
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with IDET, wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol: Measurement of Intracellular ROS
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a non-fluorescent compound that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA probe
-
Serum-free culture medium
-
Treated and control cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate format (e.g., 6-well plate or 96-well black plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with IDET at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Staining: Add DCFH-DA (typically 5-10 µM) diluted in serum-free medium to the cells.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize DCF fluorescence.
-
Flow Cytometry/Plate Reader: Resuspend cells (if necessary) and measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the untreated control.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. japsr.in [japsr.in]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Isodeoxyelephantopin (IDOE) Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][2][3] Preclinical research has demonstrated that IDOE and its isomer, Deoxyelephantopin (DET), exert their biological effects by modulating multiple signaling pathways, including NF-κB, STAT3, and MAPK, leading to the induction of apoptosis and inhibition of inflammatory responses.[1][3][4][5] This document provides detailed application notes and protocols for utilizing animal models to investigate the efficacy and safety of this compound.
Mechanism of Action: Key Signaling Pathways
IDOE's multifaceted mechanism of action involves the modulation of several key signaling pathways critical in cancer and inflammation.
-
NF-κB Signaling: IDOE is a potent inhibitor of the NF-κB pathway. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] This inhibition leads to the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.[4]
-
STAT3 Signaling: IDOE has been shown to inhibit the phosphorylation of STAT3, a transcription factor frequently activated in cancer cells that plays a crucial role in cell proliferation and survival.[6][7]
-
Apoptosis Induction: IDOE induces apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[1][8] It also activates caspases, including caspase-3, a key executioner of apoptosis.[9][10]
-
MAPK Signaling: IDOE can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and ERK. The activation of the JNK pathway contributes to ROS-mediated cell death in cancer cells.[11]
Mandatory Visualizations
Caption: IDOE's multifaceted mechanism of action.
Anti-Cancer Applications: In Vivo Models
Triple-Negative Breast Cancer (TNBC) Xenograft Model
This model is suitable for evaluating the anti-tumor efficacy of IDOE, both as a monotherapy and in combination with standard chemotherapeutic agents like paclitaxel.[2][4][6]
Experimental Protocol:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Tumor Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (n=5-10 per group):
-
Administer treatments via an appropriate route (e.g., intraperitoneal or oral) and schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT3, Bcl-2; immunohistochemistry).
-
Collect major organs (liver, kidney) for histological examination (H&E staining) to assess toxicity.[2]
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SD (Day 21) |
| Vehicle Control | Data to be populated | - | Data to be populated |
| IDOE | Data to be populated | Data to be populated | Data to be populated |
| Paclitaxel | Data to be populated | Data to be populated | Data to be populated |
| IDOE + Paclitaxel | Data to be populated | Data to be populated | Data to be populated |
Note: Specific quantitative data should be extracted from the primary literature.
Mammary Adenocarcinoma Syngeneic Model (based on Deoxyelephantopin data)
This protocol, established for DET, provides a strong framework for evaluating IDOE in an immunocompetent mouse model, which is crucial for studying interactions with the tumor microenvironment.
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: TS/A murine mammary adenocarcinoma cells.
-
Tumor Implantation:
-
Inject 1 x 10^6 TS/A cells into the mammary fat pad of each mouse.
-
-
Treatment Protocol:
-
Prophylactic Model: Begin treatment 14 days before tumor cell inoculation and continue for 28 days post-inoculation.
-
Therapeutic Model: Begin treatment once tumors are established.
-
Randomize mice into treatment groups (n=5-10 per group):
-
Vehicle control (i.p. or p.o.)
-
DET (as a reference for IDOE): 10 mg/kg/day, administered intraperitoneally (i.p.) or orally (p.o.).
-
-
-
Efficacy Evaluation:
-
Measure tumor volume weekly.
-
Monitor survival time of the mice.
-
At the end of the study, excise tumors and lungs for analysis (e.g., immunohistochemistry for PCNA, CD31; TUNEL assay for apoptosis).
-
Data Presentation (based on DET study):
| Treatment Group (Prophylactic) | Mean Tumor Volume Reduction (%) | Reduction in Lung Metastasis (%) | Median Survival Time (days) |
| Vehicle Control | - | - | ~30 |
| DET (10 mg/kg, i.p.) | 99% | 82% | 56 |
| Treatment Group (Therapeutic) | Mean Tumor Volume Reduction (%) |
| Vehicle Control | - |
| DET (10 mg/kg, i.p.) | 61% |
Note: This data is for Deoxyelephantopin and serves as a strong reference for designing and interpreting studies with this compound.
Caption: Workflow for TNBC xenograft model.
Anti-Inflammatory Applications: In Vivo Models
LPS/D-Galactosamine-Induced Acute Liver Injury Model (based on Deoxyelephantopin data)
This model is relevant for studying the hepatoprotective and anti-inflammatory effects of IDOE in the context of acute, systemic inflammation.
Experimental Protocol:
-
Animal Model: Male ICR mice.
-
Induction of Liver Injury:
-
Treatment Protocol:
-
Administer DET (as a reference for IDOE) at a dose of 10 mg/kg (pre- and post-treatment).[3]
-
Include a vehicle control group and a positive control group (e.g., silymarin at 10 mg/kg).
-
-
Efficacy Evaluation:
-
Collect blood samples at specified time points (e.g., 6 hours post-induction) to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Harvest liver tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for p-STAT3, SOCS3).
-
Data Presentation (based on DET study):
| Treatment Group | Serum ALT (U/L) ± SD | Serum AST (U/L) ± SD |
| Control | Data to be populated | Data to be populated |
| LPS/D-GalN | Data to be populated | Data to be populated |
| LPS/D-GalN + DET (10 mg/kg) | Significantly reduced | Significantly reduced |
| LPS/D-GalN + Silymarin (10 mg/kg) | Significantly reduced | Significantly reduced |
Note: Specific quantitative data should be extracted from the primary literature. The protocol demonstrates a significant protective effect of DET, suggesting similar potential for IDOE.
Toxicity Assessment
A comprehensive evaluation of the safety profile of IDOE is essential for its development as a therapeutic agent.
Protocol for Acute Oral Toxicity (General Guideline):
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer single, escalating doses of IDOE orally to different groups of animals.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Determine the LD50 (the dose that is lethal to 50% of the animals).
-
-
Observations:
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration).
-
Monitor body weight changes.
-
Perform gross necropsy and histopathological examination of major organs.
-
Data Presentation:
| Parameter | Value |
| LD50 (Oral, Mice) | Data not yet available in searched literature |
| Observed Toxicities | To be determined through experimentation |
Note: While specific in vivo LD50 data for IDOE was not found in the initial searches, in vitro studies suggest a favorable safety profile with selective cytotoxicity towards cancer cells over normal cells.
Conclusion
The provided protocols offer a robust framework for the in vivo investigation of this compound in both cancer and inflammation models. The data on its isomer, Deoxyelephantopin, serves as a valuable reference for dose selection and experimental design. Further research, particularly to determine the optimal in vivo dosage of IDOE in various models and to establish a comprehensive toxicity profile, is warranted to advance its potential as a novel therapeutic agent.
References
- 1. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. This compound Promotes Cell Death in Triple-Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oral ld50 values: Topics by Science.gov [science.gov]
- 10. Phytoagent deoxyelephantopin derivative inhibits triple negative breast cancer cell activity by inducing oxidative stress-mediated paraptosis-like cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway | Aging [aging-us.com]
RP-HPLC method for Isodeoxyelephantopin quantification
An RP-HPLC method has been developed and validated for the accurate quantification of Isodeoxyelephantopin, a bioactive sesquiterpene lactone. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals in drug development for quality control and research purposes.
The method utilizes a C18 column with a mobile phase of water, acetonitrile, and 2-propanol, ensuring a robust and reproducible separation.[1][2] Validation was performed in accordance with established guidelines, demonstrating the method's linearity, precision, accuracy, and sensitivity.[1]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A Shimadzu LC 20 AD liquid chromatography system or equivalent, equipped with a quaternary solvent delivery system, an autosampler, and a Diode Array Detector (DAD).[2]
-
Chemicals and Reagents:
Chromatographic Conditions
The separation and quantification are achieved under the following conditions, summarized in Table 1.
| Parameter | Condition |
| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 μm)[1][2] |
| Mobile Phase | Water : Acetonitrile : 2-Propanol (66:20:14, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 210 nm[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient |
| Retention Time | Approximately 14.751 min[1][2] |
| Table 1: Optimized Chromatographic Conditions. |
Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a mixture of water:acetonitrile (66:34, v/v) to obtain a stock solution of a known concentration (e.g., 5.00 μg/mL).[2]
-
Calibration Standards: Perform serial dilutions of the primary stock solution with the same diluent to prepare a series of standard solutions with concentrations ranging from 0.5 to 3.0 μg/mL (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 μg/mL).[1][2]
Preparation of Sample Solutions (from Methanol Extract)
-
Extraction: Accurately weigh the sample (e.g., 40 mg of methanol extract) and transfer it into a 50 mL volumetric flask.[1]
-
Sonication: Add the diluent (water:acetonitrile, 66:34, v/v), and sonicate for 15 minutes to ensure complete dissolution.[1][2]
-
Filtration: Filter the resulting solution through a 0.45 μm membrane filter into an HPLC vial prior to injection.[1][2]
Experimental Workflow
The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for this compound Quantification.
Method Validation Summary
The developed RP-HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results confirm that the method is suitable for its intended purpose.[1]
Quantitative Data
The key validation parameters for the quantification of this compound are summarized in Table 2.
| Validation Parameter | Result |
| Linearity Range | 0.516 - 3.096 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.9978[1][2] |
| Regression Equation | y = 15781x + 685.8[1][2] |
| Limit of Detection (LOD) | 0.151 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.457 µg/mL[1][2] |
| Accuracy (% Recovery) | 95.23 - 102.25%[1][2] |
| Precision (%RSD) | |
| Intra-day | < 0.568%[1][2] |
| Inter-day | < 0.936%[1][2] |
| Table 2: Summary of Method Validation Data for this compound. |
-
Specificity: The method demonstrated good resolution, with the peak for this compound eluting at approximately 14.751 minutes, well-separated from other components in the sample extract.[1][2]
-
Linearity: A linear relationship between the peak area and the concentration of this compound was observed over the specified range, with a correlation coefficient (r²) of 0.9978.[1][2]
-
Accuracy: The accuracy of the method was confirmed by recovery studies. Methanol extracts were spiked with known amounts of this compound standard at three different concentration levels.[1] The recovery percentages were found to be within the acceptable range of 95.23% to 102.25%, indicating the method's accuracy.[1][2]
-
Precision: The precision was evaluated by analyzing the standard solution on the same day (intra-day) and on three different days (inter-day).[1] The low relative standard deviation (%RSD) values for both intra-day (< 0.568%) and inter-day (< 0.936%) analyses demonstrate the high precision of the method.[1][2]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.151 µg/mL and 0.457 µg/mL, respectively, which indicates that the method is sufficiently sensitive for the detection and quantification of trace amounts of this compound.[1][2]
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantitative analysis of this compound.[1] The validation results confirm its reliability, making it a valuable tool for the routine quality control of herbal extracts and pharmaceutical formulations containing this compound.[2]
References
Isodeoxyelephantopin: A Promising Therapeutic Agent for Triple-Negative Breast Cancer
Application Notes and Protocols for Researchers
Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in the investigation of novel treatments for triple-negative breast cancer (TNBC). This aggressive subtype of breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies. Current research indicates that IDET exerts its anti-cancer effects in TNBC cell lines through multiple mechanisms, primarily by inhibiting the STAT3 signaling pathway, inducing apoptosis, and potentially modulating the NF-κB and reactive oxygen species (ROS) pathways.
These application notes provide a comprehensive overview of the current understanding of IDET's action in TNBC cell lines, detailed protocols for key experiments, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The efficacy of this compound in suppressing the proliferation of triple-negative breast cancer cell lines has been demonstrated in a dose-dependent manner. While specific IC50 values for IDET in the commonly studied TNBC cell lines, MDA-MB-231 and BT-549, are not explicitly stated in recent literature, studies consistently show a significant reduction in cell viability with increasing concentrations of the compound. For context, the structurally related isomer, deoxyelephantopin (DET), has a reported IC50 value in the MDA-MB-231 cell line.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound (IDET) | MDA-MB-231 | Cell Viability | Dose-dependent inhibition | [1] |
| This compound (IDET) | BT-549 | Cell Viability | Dose-dependent inhibition | [1] |
Table 1: Proliferation Inhibition of this compound in TNBC Cell Lines. Note: Specific IC50 values for this compound were not available in the reviewed literature; however, a dose-dependent inhibitory effect is consistently reported.
Signaling Pathways and Mechanisms of Action
This compound's anti-tumor activity in TNBC is attributed to its modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.
STAT3 Signaling Pathway
A primary mechanism of IDET in TNBC cells is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, including TNBC, where it promotes the transcription of genes involved in cell survival and proliferation.[2] IDET has been shown to inhibit the phosphorylation of STAT3 in a concentration-dependent manner in both MDA-MB-231 and BT-549 cells.[1][4] This inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, such as the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is another potential target of this compound and its isomers.[5] NF-κB is a key regulator of inflammation and is often constitutively active in breast cancer, contributing to tumor progression.[6][7] this compound has been shown to suppress the activation of NF-κB.[1][5] This inhibition is associated with a decrease in the phosphorylation of IκB-α, the inhibitory subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-survival genes.[5]
Reactive Oxygen Species (ROS) Induction
This compound and related compounds have been observed to induce the generation of reactive oxygen species (ROS) in cancer cells.[5][8] Elevated levels of ROS can lead to oxidative stress, which in turn can damage cellular components and trigger apoptotic cell death.[9] In some cancer types, IDET has been shown to activate the ROS-mediated JNK signaling pathway, which can contribute to its anti-cancer effects.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in triple-negative breast cancer cell lines.
Cell Culture
-
Cell Lines:
-
MDA-MB-231 (human TNBC cell line)
-
BT-549 (human TNBC cell line)
-
-
Culture Media:
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BT-549: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on TNBC cells.
-
Procedure:
-
Seed MDA-MB-231 or BT-549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT3.
-
Procedure:
-
Seed MDA-MB-231 or BT-549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer by targeting key survival and proliferation pathways. Its ability to inhibit STAT3 phosphorylation, a critical driver in TNBC, and induce apoptosis underscores its promise. Further investigation into its effects on the NF-κB and ROS pathways will provide a more complete understanding of its multi-faceted anti-cancer activity. The protocols provided herein offer a standardized approach for researchers to further explore and validate the therapeutic potential of this compound in TNBC.
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Promotes Cell Death in Triple-Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. journals.sums.ac.ir [journals.sums.ac.ir]
- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Breast Cancer Subtypes Present a Differential Production of Reactive Oxygen Species (ROS) and Susceptibility to Antioxidant Treatment [frontiersin.org]
Application Note: Assessing Isodeoxyelephantopin Cytotoxicity Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants such as Elephantopus scaber, has demonstrated significant anti-cancer properties.[1][2] It belongs to a class of natural products known for inducing cytotoxicity in various cancer cell lines, making it a compound of interest for oncological research and drug development.[3][4] The assessment of its cytotoxic potential is a critical first step in its evaluation as a therapeutic agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound using the MTT assay.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of the tetrazolium salt. In metabolically active, viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, yielding purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO), and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) with a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a loss of cell viability and thus reflects the cytotoxic effect of the tested compound.
Data Presentation: Cytotoxicity of this compound
This compound has shown selective cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| KB | Nasopharyngeal Carcinoma | 11.45 | 48 | [1][2] |
| T47D | Breast Cancer | Selectively Cytotoxic | Not Specified | [3][5] |
| A549 | Lung Cancer | Selectively Cytotoxic | 48 | [3][5][6] |
*Specific IC50 values were not detailed in the referenced literature, but IDET demonstrated selective cytotoxicity against these cancer cells while showing less activity towards normal lymphocytes.[3][5]
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound.
4.1. Materials and Reagents
-
This compound (IDET)
-
Selected cancer cell line (e.g., KB, A549, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
4.2. Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Step 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of serial dilutions of IDET in serum-free medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include appropriate controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Blank: Wells containing medium but no cells, to subtract background absorbance.
-
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared IDET dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of IDET that causes a 50% reduction in cell viability, using non-linear regression analysis.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
5.2. Postulated Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the suppression of pro-survival signaling pathways like NF-κB.[6][7][8]
Caption: this compound (IDET) induces apoptosis via ROS and NF-κB inhibition.
References
- 1. APOPTOSIS MEDIATED CYTOTOXICITY INDUCED BY this compound ON NASOPHARYNGEAL CARCINOMA CELLS [ir.niist.res.in:8080]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics characterization on the antitumor effects of this compound against nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Annexin V Staining for Apoptosis Induced by Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone isolated from plants like Elephantopus scaber, has garnered significant interest in oncological research.[1][2] Emerging studies have demonstrated its potential as an anti-cancer agent, primarily through its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4] This document provides a detailed guide to one of the standard methods for detecting and quantifying IDOE-induced apoptosis: Annexin V staining coupled with flow cytometry.
Apoptosis is a tightly regulated process involving distinct morphological and biochemical hallmarks. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated with a fluorescent dye like FITC.[5] This allows for the specific identification of cells in the early stages of apoptosis. By co-staining with a viability dye such as Propidium Iodide (PI), which can only penetrate cells with compromised membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, engaging multiple signaling pathways.[3] Its activity often involves the induction of cell cycle arrest, typically at the G2/M phase, which precedes the apoptotic cascade.[1][7] IDOE has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8] Key molecular events include the generation of reactive oxygen species (ROS), suppression of pro-survival pathways like NF-κB and STAT3, modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax, and the activation of a cascade of executioner caspases, notably caspase-3.[3][8][9][10]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
|---|---|---|---|---|
| T47D | Breast Carcinoma | 1.3 µg/mL | 48h | [1] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 48h | [1] |
| KB | Nasopharyngeal Carcinoma | 11.45 µM | 48h |[2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in Sub-G1 | % of Cells in G2/M | Citation |
|---|---|---|---|---|
| MDA-MB-231 | IDOE (25 µM) | Increased 3.5-fold | Increased 2-fold | [7] |
| A549 | IDOE (10.46 µg/mL, 48h) | Not Reported | G2/M Arrest Observed | [1][7] |
| T47D | IDOE (1.3 µg/mL) | Not Reported | Significant Increase | [1][7] |
| CNE1 & SUNE1 | IDOE (4–12 µM) | Not Reported | Time & Dose-Dependent Arrest | [7] |
| KB | IDOE (Dose-Dependent) | Increased | G2/M Arrest Observed |[2] |
Table 3: Quantification of Apoptosis by Annexin V Staining after this compound Treatment
| Cell Line | Treatment | Observation | Citation |
|---|---|---|---|
| KB | IDOE (Dose-Dependent) | Dose-dependent increase in apoptotic cell population. | [2] |
| T47D & A549 | IDOE | Increased number of apoptotic cells observed. |[1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., T47D, A549, KB) in a suitable culture flask or plate (e.g., T25 flask or 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 × 10⁶ cells in a T25 flask).[6]
-
Incubation: Culture the cells for 24-48 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence and recovery.
-
IDOE Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 25 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same amount of solvent (e.g., DMSO) to the culture medium as used for the highest concentration of IDOE.
-
Treatment Incubation: Remove the old medium from the cells and replace it with the IDOE-containing medium or the vehicle control medium. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1][7]
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a generalized procedure based on commercially available kits.[6][11][12] It is crucial to follow the specific instructions provided with your Annexin V staining kit.
Materials and Reagents:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) Staining Solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes (12 x 75 mm round-bottom tubes)
Procedure:
-
Harvest Cells:
-
Adherent Cells: Collect the culture supernatant which may contain floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the supernatant collected earlier.[6]
-
Suspension Cells: Gently collect the cells by centrifugation.
-
-
Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5-7 minutes at 4°C.[5] Discard the supernatant after each wash.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to make a 1X solution. Prepare enough for all samples.[11]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11][12]
-
Annexin V Staining: Transfer 100 µL of the cell suspension (containing 1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[11][12]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature (25°C) in the dark.[11][12]
-
Washing (Optional but Recommended): Add 2 mL of 1X Binding Buffer to each tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant. This step can help reduce background fluorescence.[11]
-
Resuspend for PI Staining: Resuspend the cell pellet in 200 µL of 1X Binding Buffer.[6][11]
-
Propidium Iodide Staining: Add 5 µL of Propidium Iodide Staining Solution to the cell suspension immediately before analysis.[11] Do not wash the cells after adding PI.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
Controls for Flow Cytometry:
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V only: To set compensation for the Annexin V channel.
-
PI only: To set compensation for the PI channel.
Caption: Experimental workflow for Annexin V & PI staining.
Data Interpretation
The results from the flow cytometry analysis are typically displayed as a two-color dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants following IDOE treatment is indicative of apoptosis induction.
References
- 1. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 8. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Anti-Proliferative Effects of Isodeoxyelephantopin: A Guide to Cell Cycle Analysis by Flow Cytometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone derived from plants of the Elephantopus genus, has garnered significant interest in oncological research for its potent anti-cancer properties.[1][2] Emerging evidence highlights its ability to impede cancer progression by inducing cell cycle arrest, primarily at the G2/M phase, thereby preventing cellular proliferation and promoting apoptosis.[3][4] This application note provides a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells. The detailed protocol herein outlines the necessary steps for cell preparation, staining with propidium iodide (PI), and subsequent analysis to quantify the distribution of cells in different phases of the cell cycle.
Principle of Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique for assessing the distribution of a cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] The method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the cellular DNA.[7] As cells progress through the cell cycle, their DNA content changes predictably: cells in the G2 phase and M phase have twice the amount of DNA as cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, have an intermediate amount. By measuring the fluorescence intensity of PI-stained cells, one can generate a histogram that reflects the percentage of cells in each phase.[6]
Effects of this compound on the Cell Cycle
This compound has been shown to induce cell cycle arrest in a variety of cancer cell lines. This effect is a key mechanism behind its anti-tumor activity. The primary mode of action is the induction of G2/M phase arrest, although effects on other phases have also been observed.[3][4] This arrest is often mediated through the modulation of key cell cycle regulatory proteins and signaling pathways.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the cell cycle in different cancer cell lines.
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 24 hours | Increase in S and G2/M phase populations. | [4] |
| CNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Time-dependent | G2/M phase arrest. | [3] |
| SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Time-dependent | G2/M phase arrest. | [3] |
| A549 | Lung Cancer | 10.46 µg/mL | 48 hours | G2/M phase arrest. | [3] |
| T47D | Breast Cancer | 1.3 µg/mL | Not Specified | Increased DNA content in G2/M phase. | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its cell cycle inhibitory effects by influencing several critical signaling pathways. Notably, it has been shown to activate the ROS-mediated JNK signaling pathway.[8] Furthermore, IDOE can downregulate the expression of key cell cycle proteins such as cyclin D1 and modulate the tumor suppressor protein p53, leading to cell cycle arrest.[3][4]
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis with this compound using Propidium Iodide Staining
This protocol provides a step-by-step guide for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Materials
-
This compound (IDOE) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[9]
-
RNase A solution (100 µg/mL in PBS)[9]
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer[9]
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Procedure
-
Cell Seeding:
-
Seed the desired cancer cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the IDOE stock).
-
Remove the old medium from the cells and add the medium containing the different concentrations of IDOE or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
-
Harvest and Wash Cells:
-
After incubation, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][9][10]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for overnight fixation.[9][10] Cells can be stored in 70% ethanol at -20°C for several weeks.[7]
-
-
RNase A Treatment:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[9][10]
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 5-10 minutes at room temperature to ensure only DNA is stained.[9]
-
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition:
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to the histogram of PI fluorescence to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Controls
-
Unstained Cells: To set the background fluorescence.[10]
-
Vehicle Control: Cells treated with the solvent used to dissolve IDOE to account for any effects of the solvent.
-
Positive Control (Optional): A known cell cycle-arresting agent to validate the experimental setup.
Conclusion
The protocol described in this application note provides a robust method for investigating the effects of this compound on the cell cycle of cancer cells. By accurately quantifying the distribution of cells in different cell cycle phases, researchers can gain valuable insights into the anti-proliferative mechanisms of this promising natural compound. This information is crucial for the continued development of this compound as a potential therapeutic agent in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Isodeoxyelephantopin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Isodeoxyelephantopin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C and protected from light.[1] It is supplied as a white to off-white solid.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, a stock solution, for example, 10 mM in DMSO, can be prepared.[1] It is recommended to use freshly prepared solutions. If short-term storage is necessary, aliquot the stock solution into single-use vials and store at -20°C to minimize freeze-thaw cycles. Long-term storage of solutions is not recommended.
Q3: What is the known solubility of this compound in other common solvents?
Q4: Is this compound sensitive to light?
Yes, protection from light is recommended during storage, suggesting potential photosensitivity.[1] To minimize degradation, it is best practice to handle the solid compound and its solutions in a low-light environment and store them in light-protecting containers (e.g., amber vials).
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, sesquiterpene lactones, in general, can be susceptible to hydrolysis of the ester group and reactions involving the α,β-unsaturated carbonyl moieties under certain pH and temperature conditions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions would be necessary to fully characterize its degradation profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | This compound has poor water solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer and does not exceed the recommended percentage for your specific assay (typically <0.5%). If precipitation persists, consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental system. |
| Loss of compound activity over time in prepared solutions. | Degradation of the compound. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Protect solutions from light and keep them on ice during experimental procedures. |
| Inconsistent results between experiments. | Inconsistent compound concentration due to improper storage or handling. | Ensure the solid compound is stored correctly at -20°C in a tightly sealed container. When preparing solutions, ensure the compound is fully dissolved. Use calibrated pipettes for accurate transfers. Run a quality control check of your stock solution using an analytical technique like HPLC if you suspect degradation. |
Stability and Storage Summary
| Parameter | Recommendation |
| Physical Appearance | White to off-white solid[1] |
| Storage Temperature (Solid) | -20°C[1] |
| Light Exposure | Protect from light[1] |
| Stock Solution Solvent | DMSO[1] |
| Stock Solution Storage | -20°C in single-use aliquots; long-term storage not recommended |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products. The following method is adapted from a validated RP-HPLC procedure for the determination of this compound.[2][3]
Chromatographic Conditions:
-
Column: Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Retention Time: Approximately 14.75 minutes[2]
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in a hot air oven for 24 hours. Also, expose the stock solution to 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight for 24 hours or in a photostability chamber (ICH Q1B guidelines).
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound CAS#: 38927-54-7 [amp.chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to Isodeoxyelephantopin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with promising anti-cancer properties. The content is structured to address potential challenges, particularly the emergence of resistance in cancer cell lines during in vitro experimentation.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: While specific acquired resistance to this compound has not been extensively documented in the literature, based on its known mechanisms of action, several potential resistance pathways can be hypothesized. IDOE is known to primarily exert its anti-cancer effects by inhibiting the NF-κB and STAT3 signaling pathways.[1][2][3] Therefore, resistance could emerge through alterations in these pathways.
Potential Mechanisms of Resistance:
-
Upregulation or mutation of STAT3: Constitutive activation of STAT3 is a known driver of tumor progression and drug resistance.[4] Cancer cells might develop resistance to IDOE by upregulating STAT3 expression or acquiring mutations that render it insensitive to IDOE's inhibitory effects.
-
Alterations in the NF-κB signaling cascade: Resistance to therapies that target NF-κB can arise from mutations in the components of the NF-κB pathway, leading to its constitutive activation.[5][6] This could involve mutations in IKK or IκBα that prevent the inhibitory action of IκBα on NF-κB.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multi-drug resistance, leading to the increased efflux of therapeutic agents from the cancer cell.
-
Activation of alternative survival pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the inhibition of NF-κB and STAT3.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a fresh batch of this compound to confirm the shift in the IC50 value.
-
Analyze Key Signaling Pathways: Use Western blotting to investigate the phosphorylation status and total protein levels of key components of the NF-κB (p65, IκBα) and STAT3 (STAT3, p-STAT3) pathways in your resistant cell line compared to the parental, sensitive line.
-
Investigate Drug Efflux: Use flow cytometry or Western blotting to assess the expression of common ABC transporters (e.g., P-glycoprotein, MRP1, BCRP).
-
Explore Cross-Resistance: Test the sensitivity of your IDOE-resistant cell line to other chemotherapeutic agents to determine if a multi-drug resistance phenotype has developed.[7][8]
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?
A2: Several factors could contribute to a lack of response to this compound treatment.
Troubleshooting Checklist:
-
Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions.
-
Cell Line Characteristics: The sensitivity to this compound can be cell-line dependent. Verify the reported IC50 values for your specific cell line from the literature if available. Some cell lines may have intrinsic resistance.
-
Experimental Conditions:
-
Cell Density: Ensure you are using an optimal cell density for your viability assay, as this can influence the outcome.
-
Treatment Duration: The anti-proliferative effects of IDOE may be time-dependent. Consider extending the incubation time.
-
Serum Concentration: Components in the serum of your cell culture media could potentially interfere with the activity of the compound. Consider reducing the serum concentration during treatment.
-
-
Assay-Specific Issues (e.g., MTT Assay): Natural compounds can sometimes interfere with the MTT assay. For instance, compounds with reducing properties can lead to false-positive results. It is advisable to include proper controls and potentially use an alternative viability assay (e.g., CellTiter-Glo®, crystal violet) to confirm your findings.
Q3: How can I investigate if the NF-κB pathway is being targeted in my this compound-treated cells?
A3: To determine if this compound is inhibiting the NF-κB pathway in your experimental setup, you can perform a series of molecular analyses.
Experimental Workflow:
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of your control and IDOE-treated cells.
-
Western Blot Analysis:
-
Probe the cytoplasmic fraction for IκBα. A decrease in IκBα degradation in IDOE-treated cells (compared to a positive control like TNF-α) indicates inhibition of the pathway.
-
Probe the nuclear fraction for the p65 subunit of NF-κB. A decrease in nuclear p65 in IDOE-treated cells indicates that its translocation to the nucleus has been blocked.
-
As a loading control for the nuclear fraction, use an antibody against a nuclear protein like Histone H3 or Lamin B1. For the cytoplasmic fraction, use an antibody against a cytoplasmic protein like GAPDH or β-tubulin.
-
Q4: What is the best way to assess the inhibition of the STAT3 pathway by this compound?
A4: The key indicator of STAT3 activation is its phosphorylation at Tyrosine 705 (Tyr705). Therefore, assessing the phosphorylation status of STAT3 is the most direct way to measure the inhibitory effect of this compound.
Experimental Approach:
-
Western Blot Analysis:
-
Lyse your control and IDOE-treated cells and perform a Western blot.
-
Use an antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) to assess the level of activated STAT3.
-
Use an antibody for total STAT3 to ensure that the observed decrease in p-STAT3 is not due to a decrease in the total amount of STAT3 protein.
-
A significant decrease in the p-STAT3/total STAT3 ratio in IDOE-treated cells would confirm the inhibition of the STAT3 pathway.
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (IDOE) and its related compound, Deoxyelephantopin (DET), in various cancer cell lines. These values can serve as a reference for expected efficacy.
Table 1: IC50 Values of this compound (IDOE) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 | 48 |
| T47D | Breast Cancer | ~1.3 µg/mL | Not Specified |
| A549 | Lung Cancer | ~10.46 µg/mL | 48 |
| CNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified |
| SUNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified |
Note: Some IC50 values were reported in µg/mL and have been noted as such.[1][9]
Table 2: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 7.13 (for P70S6K inhibition) | Not Specified |
| L-929 | Tumor Cell Line | ~2.7 µg/mL | 72 |
Note: Some IC50 values were reported in µg/mL or for specific molecular targets.[3][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound (IDOE) stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IDOE in complete medium. Remove the old medium from the wells and add 100 µL of the IDOE dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest IDOE concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Western Blot for NF-κB and STAT3 Signaling
This protocol outlines the steps for analyzing the effects of this compound on the NF-κB and STAT3 pathways.
1. Cell Lysis:
-
Treat cells with IDOE for the desired time.
-
For total protein lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic fractionation kit or a protocol based on differential centrifugation with hypotonic and high-salt buffers.[5][11][12]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
For NF-κB: anti-p65, anti-IκBα, anti-Histone H3 (nuclear loading control), anti-GAPDH (cytoplasmic loading control).
-
For STAT3: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control).
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsr.in [japsr.in]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 12. Preparation of cytoplasmic and nuclear protein fractions and western blot analysis [bio-protocol.org]
Technical Support Center: Isodeoxyelephantopin (IDOE) Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isodeoxyelephantopin (IDOE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and what is its primary source?
A1: this compound is a bioactive sesquiterpene lactone, a type of secondary metabolite. It is an isomer of Deoxyelephantopin (DET) and is most commonly isolated from the plant Elephantopus scaber L., which belongs to the Asteraceae family.[1][2][3] This plant is used in traditional medicine, and its extracts have been screened for various pharmacological activities, including anticancer properties.[1][4][5]
Q2: Which solvents are most effective for extracting IDOE from Elephantopus scaber?
A2: The choice of solvent is critical for effective extraction. Polar organic solvents are generally recommended for sesquiterpene lactones.[6] Methanol and ethanol have been shown to be effective.[3][7] An 80% methanol solution is a good compromise for extracting a wide range of secondary metabolites, including sesquiterpene lactones.[8] Soxhlet extraction using methanol has been shown to be more effective than n-hexane for obtaining compounds from Elephantopus scaber.[3]
Q3: How can I separate IDOE from its isomer, Deoxyelephantopin (DET)?
A3: Co-extraction of IDOE and DET is a common challenge. A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most effective way to separate and quantify these two isomers.[1][2] This method typically uses a C18 column with a mobile phase consisting of a water, acetonitrile, and 2-propanol mixture.[1][2]
Q4: What are the main challenges in the purification of IDOE?
A4: The primary challenges include:
-
Complex Starting Material: Crude plant extracts are complex mixtures containing numerous other compounds like flavonoids, terpenoids, and chlorophyll, which can interfere with purification.[9]
-
Isomer Separation: Separating IDOE from its isomer DET requires high-resolution chromatographic techniques.[1][2]
-
Compound Stability: Sesquiterpene lactones can be sensitive to heat and pH, potentially leading to degradation during extraction and purification.[9]
-
Low Yield: Achieving a high yield of pure IDOE requires careful optimization of all extraction and purification parameters.[10][11]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the extraction and purification of IDOE.
Extraction Issues
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inefficient Solvent: The solvent may not be optimal for IDOE. 2. Suboptimal Parameters: Extraction time, temperature, or solvent-to-solid ratio may be inadequate.[12] 3. Poor Plant Material Quality: Low concentration of IDOE in the plant material due to harvesting time or storage conditions. | 1. Switch to a more polar solvent like 80% methanol or ethanol.[8] 2. Optimize parameters. A solid-to-solvent ratio of 1:13, extracted four times for 6 hours at 60°C, is a good starting point.[8] Increase extraction time; for E. scaber leaves, 12 hours with methanol may be optimal.[3] 3. Ensure plant material is properly dried (moisture content ~12-13%) and stored.[3] |
| Extract is Highly Pigmented (Dark Green) | Co-extraction of Chlorophyll: Solvents like methanol and ethanol are effective at extracting chlorophyll along with the target compounds. | Perform a liquid-liquid partitioning step. After initial extraction, partition the crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane or petroleum ether) to remove chlorophyll and other non-polar impurities.[13] |
| Compound Degradation during Extraction | High Temperature: Prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can degrade thermolabile compounds. | Use a lower extraction temperature (e.g., 60°C) or consider non-heated methods like maceration.[8] Minimize extraction time where possible. |
Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of IDOE and DET in HPLC | 1. Incorrect Mobile Phase: The solvent gradient or isocratic mixture is not providing sufficient resolution. 2. Column Inefficiency: The column may be old, clogged, or poorly packed.[14] 3. Flow Rate Too High: A high flow rate reduces the interaction time between the analytes and the stationary phase. | 1. Adjust the mobile phase composition. For a C18 column, a validated method uses water:acetonitrile:2-propanol (66:20:14, v/v/v).[1][2] Try adjusting the ratios to optimize separation. 2. Clean the column according to the manufacturer's protocol or replace it.[14] Ensure samples and buffers are filtered before use. 3. Reduce the flow rate. A flow rate of 1.0 mL/min is a good starting point for analytical scale separation.[1][2] |
| Low Recovery After Column Chromatography | 1. Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica gel). 2. Compound Precipitation: The compound may have precipitated on the column due to low solubility in the mobile phase. 3. Inefficient Elution: The elution buffer may not be strong enough to desorb the compound. | 1. Use a less active stationary phase or switch to a different chromatography technique like High-Speed Counter-Current Chromatography (HSCCC).[13] 2. Ensure the sample is fully dissolved in the initial mobile phase. If necessary, add a co-solvent to the mobile phase to improve solubility.[14] 3. Increase the polarity of the elution solvent (for normal phase) or decrease it (for reversed phase). Use a gradient elution to find the optimal solvent strength. |
| Multiple Impurity Peaks in Final Product | Co-elution of Structurally Similar Compounds: Other sesquiterpenoids or compounds with similar polarity are being co-eluted.[9] | 1. Optimize the chromatographic method (gradient, solvent choice). 2. Add an orthogonal purification step. For example, follow silica gel chromatography with reversed-phase HPLC or HSCCC.[13] 3. Consider recrystallization as a final polishing step if a suitable solvent system can be found.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for IDOE analysis and purification.
Table 1: RP-HPLC Method Parameters and Validation for this compound
| Parameter | Value | Reference |
|---|---|---|
| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Water : Acetonitrile : 2-Propanol (66:20:14, v/v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| UV Detection | 210 nm | [1][2] |
| Linearity Range | 0.516 - 3.096 µg/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.151 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.457 µg/mL | [1][2] |
| Recovery Rate | 95.23% - 102.25% |[1][2] |
Table 2: Example Extraction Conditions for Sesquiterpene Lactones
| Plant Material | Extraction Method | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Elephantopus scaber (whole plant) | Reflux | 90% Ethanol | 3 extractions for 3 hours each | Yielded 372.4 g crude extract from 4.0 kg of plant material | [15] |
| Eupatorium lindleyanum DC. (aerial parts) | Maceration | 95% Ethanol | 3 extractions at ambient temperature | Yielded 68.21 g of n-butanol fraction from 10.0 kg of plant material after partitioning | [13] |
| Elephantopus scaber (leaves) | Soxhlet Extraction | Methanol | 12 hours | Methanol was found to be a more effective solvent than n-hexane | [3] |
| Artemisia absinthium | Maceration | 80% Methanol | 4 extractions for 6 hours each at 60°C with a 1:13 solid:solvent ratio | Optimized general conditions for sesquiterpene lactone extraction with ~90% yield |[8] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of IDOE
This protocol is a generalized procedure based on common methods for extracting sesquiterpene lactones from Elephantopus scaber.[13][15]
-
Preparation: Air-dry the whole plant of E. scaber and grind it into a coarse powder.
-
Initial Extraction: Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process three times with fresh solvent.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.
-
Suspension: Suspend the crude extract in distilled water (e.g., 1 L).
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Partition successively with an equal volume of petroleum ether (or n-hexane) three times to remove non-polar compounds like fats and chlorophyll. Collect and save the petroleum ether fraction.
-
Next, partition the remaining aqueous layer with ethyl acetate three times. The ethyl acetate fraction is often rich in sesquiterpene lactones. Collect and save this fraction.
-
Finally, partition the remaining aqueous layer with n-butanol three times. Collect and save the n-butanol fraction.
-
-
Final Concentration: Evaporate the solvents from the petroleum ether, ethyl acetate, and n-butanol fractions separately to yield three distinct fractions. The ethyl acetate fraction is the most likely to contain a high concentration of IDOE and should be prioritized for further purification.
Protocol 2: RP-HPLC Analysis of IDOE
This protocol is for the analytical quantification of IDOE and its separation from DET, based on a validated method.[1][2]
-
Sample Preparation: Accurately weigh and dissolve the dried extract (e.g., the ethyl acetate fraction from Protocol 1) in a water:acetonitrile (66:34, v/v) mixture to a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.
-
Standard Preparation: Prepare stock solutions of pure IDOE and DET standards in the same solvent. Create a series of dilutions to establish a calibration curve (e.g., in the range of 0.5 - 3.0 µg/mL for IDOE).
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV/DAD detector.
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of water:acetonitrile:2-propanol (66:20:14, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the prepared standards and samples. Identify the peaks for IDOE and DET by comparing their retention times with the standards. Quantify the amount of IDOE in the sample using the calibration curve derived from the standards.
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 7. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 12. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Isodeoxyelephantopin in experiments
Welcome to the technical support center for Isodeoxyelephantopin (IDOE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of IDOE in experiments, with a specific focus on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a natural bioactive compound extracted from plants like Elephantopus scaber.[1] Its primary anti-cancer and anti-inflammatory effects are attributed to its ability to target and inhibit multiple signaling pathways that are often deregulated in cancer cells.[2][3] The main mechanisms of action include the potent suppression of the NF-κB and STAT3 signaling pathways.[2][4]
Q2: What are the known on-target signaling pathways of IDOE?
IDOE is recognized for its inhibitory effects on two key pathways:
-
NF-κB Signaling: IDOE suppresses the activation of NF-κB, a crucial regulator of inflammation, cell proliferation, and apoptosis.[1] It achieves this by inhibiting several steps in the pathway, including the phosphorylation of IκBα kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][5]
-
STAT3 Signaling: IDOE is a known inhibitor of STAT3 activation.[2][4] It blocks the phosphorylation of STAT3 at the tyrosine-705 residue, which is critical for its dimerization, nuclear translocation, and function as a transcription factor for genes involved in cell survival and proliferation like Bcl-2 and Bcl-xL.[2][6][7]
Q3: What potential off-target effects should I be aware of when using IDOE?
While NF-κB and STAT3 are primary targets, IDOE can influence other cellular processes, which may be considered off-target effects depending on the experimental context. These include:
-
Induction of Reactive Oxygen Species (ROS): IDOE treatment can lead to an increase in cellular ROS levels, partly by inhibiting the enzyme thioredoxin reductase 1 (TrxR1).[8] This oxidative stress can, in turn, activate other signaling pathways.
-
Modulation of MAP Kinase (MAPK) Pathways: IDOE has been shown to activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 MAPK pathways, which are involved in apoptosis.[2][5] Its effect on the ERK1/2 pathway may be cell-type specific, showing inhibition in some cancer cells.[2]
-
AP-1 Signaling: The compound can also dampen the AP-1 signaling pathway by reducing the phosphorylation of JNK1/2 and ERK1/2.[5]
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for valid results.[9] Key strategies include:
-
Dose-Response Analysis: Perform a thorough dose-response curve to identify the lowest effective concentration of IDOE that achieves the desired on-target effect with minimal toxicity or off-target engagement.
-
Use of Controls: Employ both positive and negative controls. This includes using a well-characterized inhibitor for the same pathway (e.g., a known NF-κB inhibitor) and using knockout/knockdown cell lines (e.g., STAT3-knockout) to confirm that the observed effect is target-dependent.[9]
-
Orthogonal Approaches: Validate key findings using non-pharmacological methods. For instance, after observing an effect with IDOE, use siRNA or CRISPR to silence the target protein (e.g., p65 or STAT3) to see if it phenocopies the result.[9]
-
Monitor Off-Target Pathways: When possible, simultaneously measure the activity of known off-target pathways (like ROS levels or JNK phosphorylation) to understand the full cellular response to IDOE treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with IDOE.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Cell Toxicity at Expected "On-Target" Concentrations | 1. Off-target activity: IDOE might be strongly engaging a cytotoxic off-target pathway in your specific cell model. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration might be too high. 3. Cell line sensitivity: The cell line used is exceptionally sensitive to IDOE or its off-target effects. | 1. Re-evaluate concentration: Lower the IDOE concentration and perform a time-course experiment to find a window where on-target effects are visible before significant cell death occurs. 2. Check solvent concentration: Ensure the final concentration of the vehicle is consistent across all samples and is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). 3. Use rescue experiments: Overexpress the target protein (e.g., STAT3) to see if it rescues the cells from IDOE-induced death, confirming the on-target nature of the cytotoxicity.[6][7] |
| Inconsistent Results Between Experimental Replicates | 1. IDOE degradation: The compound may be unstable in your media over the course of the experiment. 2. Cell passage number: High passage numbers can lead to genetic drift and altered signaling responses. 3. Variability in cell density: Initial cell seeding density can affect cellular response to treatment. | 1. Prepare fresh solutions: Always prepare IDOE solutions fresh from a stock solution for each experiment. 2. Standardize cell culture: Use cells within a defined low passage number range. 3. Ensure consistent seeding: Use a cell counter to ensure precise and consistent cell numbers are plated for each experiment. |
| Expected Downstream Effect is Not Observed (e.g., No change in Bcl-2 levels after STAT3 inhibition) | 1. Cell-type specificity: The link between the on-target (STAT3) and the downstream marker (Bcl-2) may not be strong in your chosen cell line. 2. Redundant pathways: Other signaling pathways may be compensating for the inhibition of the target pathway. 3. Insufficient treatment time: The time point chosen may be too early to observe changes in protein expression. | 1. Confirm pathway linkage: First, confirm that IDOE is inhibiting its direct target (e.g., check for reduced p-STAT3 via Western blot). Then, consult literature to confirm the STAT3/Bcl-2 axis is active in your cell model. 2. Investigate compensatory mechanisms: Consider using inhibitors for other survival pathways in combination with IDOE. 3. Perform a time-course analysis: Check for changes in your downstream marker at multiple time points (e.g., 12, 24, 48 hours) post-treatment. |
Data Presentation: IDOE Concentrations in Research
The effective concentration of IDOE can vary significantly based on the cell line and the biological endpoint being measured.
Table 1: Effective Concentrations of IDOE in In Vitro Cancer Studies
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| MDA-MB-231 | Cell Proliferation (MTT) | 50 µM (for 48h) | ~50% inhibition of proliferation | [10] |
| MDA-MB-231, MCF-7 | Apoptosis (AO/PI Staining) | 5, 10, 25 µM | Dose-dependent increase in apoptosis | [11] |
| CNE1, SUNE1 | Cell Cycle Analysis | 4–12 µM | G2/M phase arrest | [4][12] |
| A549 | Cell Cycle Analysis | 10.46 µg/mL (for 48h) | G2/M phase arrest | [4][12] |
| T47D | Cell Cycle Analysis | 1.3 µg/mL | G2/M phase arrest | [4][12] |
| MH-S Macrophages | Anti-inflammatory Assay | 0.75, 1.5, 3 µM | Inhibition of LPS-induced pro-inflammatory mediators | [5] |
Experimental Protocols
1. Protocol: Western Blot for p-STAT3 and STAT3 Inhibition
This protocol is used to verify the on-target effect of IDOE on STAT3 phosphorylation.
-
Cell Seeding: Plate cells (e.g., BT-549 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of IDOE or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][7]
2. Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of IDOE for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in IDOE-treated cells indicates inhibition of the NF-κB pathway.[5]
Visualizations
Caption: On-target signaling pathways of this compound (IDOE).
Caption: Workflow for validating on-target effects of IDOE.
Caption: Logic diagram for troubleshooting IDOE experiments.
References
- 1. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 5. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. japsr.in [japsr.in]
- 11. researchgate.net [researchgate.net]
- 12. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin treatment duration for optimal apoptotic effect
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for utilizing Isodeoxyelephantopin (IDOE) to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (IDOE)-induced apoptosis?
A1: this compound (IDOE) is a sesquiterpene lactone that induces apoptosis through multiple signaling pathways.[1][2] Its primary mechanisms include the suppression of nuclear factor-kappaB (NF-κB) activation, inhibition of STAT3 phosphorylation, and modulation of Bcl-2 family proteins.[1][3][4] IDOE can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often initiated by an increase in reactive oxygen species (ROS).[1][5]
Q2: What is the optimal treatment duration and concentration of IDOE to achieve a significant apoptotic effect?
A2: The optimal treatment duration and concentration of IDOE are highly dependent on the specific cancer cell line being investigated. Generally, a treatment duration of 24 to 48 hours is effective.[6][7] For instance, an IC50 value of 50µM was observed after 48 hours of treatment in MDA-MB-231 triple-negative breast cancer cells, while an IC50 of 11.45 µM was effective in KB nasopharyngeal carcinoma cells over the same period.[6][7] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions empirically.
Q3: How does IDOE affect the cell cycle of cancer cells?
A3: IDOE has been shown to induce cell cycle arrest, primarily at the G2/M phase, in a time- and concentration-dependent manner.[7][8] In some cell lines, such as MDA-MB-231, it can also increase the DNA content in the sub-G1 phase, which is indicative of apoptosis.[5] This cell cycle arrest contributes to its overall anti-proliferative and apoptotic effects.[8]
Q4: Which key signaling pathways are modulated by IDOE treatment?
A4: IDOE modulates several critical signaling pathways that regulate inflammation, cell survival, and proliferation. The most prominent pathway inhibited by IDOE is the NF-κB pathway; it prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of p65.[3] Additionally, IDOE is known to inhibit the STAT3 signaling pathway and can upregulate the tumor suppressor protein p53.[4][6]
Data Summary: IDOE-Induced Cytotoxicity
The following table summarizes the effective concentrations and treatment durations of this compound across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM (IC50) | 48 hours | 50% inhibition of cell proliferation | [6] |
| KB | Nasopharyngeal Carcinoma | 11.45 µM (IC50) | 48 hours | 50% inhibition of cell viability | [7] |
| CNE1, SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Not specified | G2/M phase cell cycle arrest | [8] |
| A549 | Lung Cancer | 10.46 µg/mL | 48 hours | G2/M phase cell cycle arrest | [8] |
| T47D | Breast Cancer | 1.3 µg/mL | Not specified | Increased G2/M phase DNA content | [8] |
Experimental Protocols & Workflows
A typical workflow for assessing the apoptotic effect of IDOE involves cell treatment, viability assays, and specific apoptosis detection methods.
Caption: Experimental workflow for evaluating IDOE-induced apoptosis.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of IDOE (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Preparation: Seed 1x10⁶ cells in a T25 flask and treat with the desired concentration of IDOE for the chosen duration (e.g., 48 hours).[9]
-
Cell Collection: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same flask.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Overview
IDOE treatment triggers a cascade of events leading to apoptosis, primarily through the inhibition of pro-survival pathways like NF-κB and STAT3, and the activation of pro-apoptotic proteins.
Caption: Simplified signaling pathway of IDOE-induced apoptosis.
Troubleshooting Guide
Q: My untreated control cells show low viability or signs of stress. What should I do?
A: This issue often points to problems with basic cell culture conditions rather than the experimental treatment.
-
Check for Contamination: Visually inspect cultures under a microscope for signs of bacterial or fungal contamination.[11][12] If suspected, discard the culture and use a fresh, uncontaminated cell stock.
-
Optimize Culture Conditions: Ensure the incubator has the correct temperature (37°C) and CO₂ level (typically 5%).[13] Verify that you are using the recommended medium, serum, and supplements for your specific cell line.
-
Review Handling Technique: Avoid over-trypsinization during passaging, as this can damage cells. Ensure all reagents are warmed to 37°C before adding them to the cells.[13]
Q: I am not observing a significant dose-dependent apoptotic effect after IDOE treatment. What could be the cause?
A: Several factors could lead to a lack of response. Consider the following troubleshooting steps.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsr.in [japsr.in]
- 7. researchgate.net [researchgate.net]
- 8. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. corning.com [corning.com]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Isodeoxyelephantopin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Isodeoxyelephantopin. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
System & Peak Performance
| Problem | Possible Causes | Suggested Solutions |
| High Backpressure | Blocked inline filter or guard column.[1][2][3] Clogged column frit.[2][4] Particulate matter from sample or mobile phase.[2][4] Precipitation of buffer in the mobile phase.[1] | Systematically check for blockages by removing components in order (column, guard column, inline filter).[1] Replace the inline filter or guard column.[1][2] Backflush the column with an appropriate solvent.[5] Filter all samples and mobile phases through a 0.45 µm or smaller filter.[2] Ensure mobile phase components are fully dissolved and miscible.[1] |
| Low Backpressure | Leak in the system (fittings, pump seals, injector).[1][4] Low mobile phase flow rate.[1][4] | Check all fittings for tightness.[4] Inspect pump seals and injector for any signs of leakage.[4] Verify the pump is delivering the correct flow rate.[1] |
| Baseline Noise or Drift | Air bubbles in the pump, detector, or mobile phase.[2][4][5] Contaminated mobile phase or detector flow cell.[2][4] Detector lamp nearing the end of its life.[4] Column temperature fluctuations.[3] | Degas the mobile phase using sonication or an online degasser.[2][4] Purge the pump and detector to remove air bubbles.[2][5] Use fresh, HPLC-grade solvents.[6] Flush the flow cell with a strong, appropriate solvent.[2] Replace the detector lamp if necessary. Use a column oven to maintain a stable temperature.[3] |
| Peak Tailing | Interaction of the analyte with active sites on the column (silanols).[1] Mismatch between injection solvent and mobile phase.[2] Column overload.[1] Incorrect mobile phase pH.[1] | Use a high-purity, end-capped C18 column.[7] Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[1] Dissolve the sample in the mobile phase if possible.[2] Reduce the injection volume or sample concentration.[1] Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[1] |
| Peak Splitting or Broadening | Clogged column frit or void in the column packing.[2] Incompatibility between the injection solvent and the mobile phase.[2][4] Column degradation.[4] | Replace the column.[2] Ensure the injection solvent is of similar or weaker strength than the mobile phase.[2] |
| Variable Retention Times | Inconsistent mobile phase composition.[3] Fluctuations in column temperature.[3] Leaks in the HPLC system.[3] Column aging.[4] | Prepare fresh mobile phase daily and ensure accurate mixing.[3] Use a column oven for temperature control.[3] Check for and resolve any system leaks.[3] Replace the column if it has degraded.[4] |
| No Peaks or Very Small Peaks | Detector is off or the lamp has failed.[3] No sample injected or the sample has degraded.[3][8] Incorrect mobile phase composition for elution.[3] Flow rate is too low or has stopped.[3] | Verify the detector is on and the lamp is functioning.[3] Check the injection process and ensure the sample is fresh and properly prepared.[3][8] Confirm the mobile phase composition is appropriate for eluting this compound.[3] Check the pump and ensure there is mobile phase flow.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for the analysis of this compound?
A validated Reversed-Phase HPLC (RP-HPLC) method has been established for the simultaneous determination of Deoxyelephantopin and this compound.[9][10]
Q2: What are the typical retention times for Deoxyelephantopin and this compound?
Using the referenced method, the approximate retention times are 13.87 minutes for Deoxyelephantopin and 14.75 minutes for this compound.[9][10]
Q3: My this compound peak is showing significant tailing. What should I do?
Peak tailing for sesquiterpene lactones can be due to interactions with active silanol groups on the silica-based column.[1] First, ensure you are using a high-quality, end-capped C18 column. If tailing persists, consider adjusting the mobile phase pH or adding a small amount of an acidic modifier like formic acid to suppress silanol activity. Also, check that your sample is dissolved in a solvent compatible with the mobile phase.[2]
Q4: I am not seeing any peaks for my this compound standard. What are the possible reasons?
There are several potential causes for a lack of peaks.[3] Start by checking the basics: ensure the detector lamp is on, the correct wavelength (around 210 nm for this compound) is set, and there is flow from the pump.[3][9] Verify that your sample was injected correctly and that the standard has not degraded.[3][8] Sesquiterpene lactones can be unstable, so it is recommended to use freshly prepared powdered herbal material or standards.[8]
Q5: My retention times are shifting between injections. How can I stabilize them?
Retention time variability is often linked to changes in the mobile phase composition or column temperature.[3] Prepare your mobile phase fresh daily and ensure the components are accurately measured and well-mixed.[3] Using a column oven is crucial for maintaining a stable temperature and thus, reproducible retention times.[3] Also, inspect the system for any potential leaks.[3]
Experimental Protocol: RP-HPLC Method for this compound
This protocol is based on a validated method for the simultaneous analysis of Deoxyelephantopin and this compound.[9][10]
1. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[9][10]
-
Mobile Phase: Water:Acetonitrile:2-Propanol (66:20:14, v/v/v).[9]
-
Column Temperature: Ambient or controlled at 30°C for better reproducibility.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 10 µL.
3. Standard Preparation
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve. Linearity has been established in the range of 0.516 - 3.096 µg/mL.[9][10]
4. Sample Preparation
-
For plant extracts, a suitable extraction method should be employed, such as sonication with methanol.[8]
-
The final extract should be filtered through a 0.45 µm syringe filter before injection.
5. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the validated HPLC method for Deoxyelephantopin and this compound.[9][10]
| Parameter | Deoxyelephantopin | This compound |
| Retention Time (min) | 13.869 | 14.751 |
| Linearity Range (µg/mL) | 0.251 - 1.506 | 0.516 - 3.096 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.094 | 0.151 |
| Limit of Quantification (LOQ) (µg/mL) | 0.285 | 0.457 |
| Recovery (%) | 97.64 - 104.98 | 95.23 - 102.25 |
Visualizations
Caption: A workflow for systematic HPLC troubleshooting.
Caption: Logical relationships between HPLC problems and their common causes.
References
- 1. hplc.eu [hplc.eu]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Bioavailability of Isodeoxyelephantopin in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Isodeoxyelephantopin (IDET) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound (IDET) is a sesquiterpene lactone, a natural compound extracted from plants of the Elephantopus genus, such as Elephantopus scaber.[1][2][3] It has garnered significant interest for its potential anticancer properties, which it exerts by targeting multiple signaling pathways involved in cancer development and progression.[1][2][4][5] Like many natural products, IDET's therapeutic potential can be limited by poor oral bioavailability, which is the extent and rate at which the active compound reaches systemic circulation to exert its effect. Enhancing its bioavailability is crucial for developing it as a viable therapeutic agent.
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
While specific experimental data on the solubility and permeability of this compound is limited in the provided search results, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis for both IDET and its isomer Deoxyelephantopin (DET) suggests some drug-like properties. One study reported a predicted lipophilicity (log P) of 2.25 and good intestinal permeability, which are favorable for absorption.[6] However, poor aqueous solubility is a common challenge for sesquiterpene lactones, which can be a limiting factor for oral absorption.
Q3: What are the common reasons for the low bioavailability of compounds like this compound?
The low oral bioavailability of natural compounds like this compound can be attributed to several factors:
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a slow dissolution rate, which is often the rate-limiting step for absorption.
-
Low Permeability: Although in silico predictions are favorable, the actual permeability across the intestinal epithelium might be a limiting factor.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
-
Chemical Instability: The compound might be unstable in the harsh environment of the gastrointestinal tract (e.g., acidic pH in the stomach).
Q4: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be explored to improve the oral bioavailability of poorly soluble compounds:[7][8][9][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipidic excipients can enhance its solubilization and absorption.[9] This includes self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, increasing the surface area for absorption.[8][10]
-
Nanoparticle-Based Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area, leading to a faster dissolution rate and improved absorption.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can improve its apparent solubility and dissolution rate.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[8]
-
Co-administration with Bioavailability Enhancers: Certain agents can improve absorption by inhibiting efflux pumps or metabolic enzymes, or by opening tight junctions between intestinal cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | - Formulate IDET as a nanosuspension to increase surface area and dissolution rate.- Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization in the GI tract.- Prepare an amorphous solid dispersion with a suitable polymer. |
| Rapid first-pass metabolism in the gut wall or liver. | - Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors like piperine), if the metabolic pathway is identified.- Investigate alternative routes of administration that bypass the liver, such as parenteral or transdermal, for initial efficacy studies. | |
| Efflux by P-glycoprotein (P-gp) transporters. | - Co-administer with a P-gp inhibitor (e.g., verapamil, quercetin) to increase intestinal absorption. | |
| High inter-animal variability in pharmacokinetic profiles. | Differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) among animals. | - Standardize the fasting period for all animals before drug administration.- Administer the formulation at a consistent time of day.- Ensure a uniform and stable formulation for all doses. |
| Food effects on drug absorption. | - Conduct pilot studies in both fasted and fed states to assess the impact of food on bioavailability. | |
| Precipitation of the compound in the gastrointestinal tract upon administration of a lipid-based formulation. | The drug is not sufficiently solubilized in the lipid carrier or precipitates upon digestion of the lipid. | - Optimize the lipid formulation by screening different oils, surfactants, and co-surfactants.- Perform in vitro lipolysis studies to assess the stability of the formulation and drug solubilization during digestion. |
| Inconsistent results from in vitro dissolution studies. | The dissolution medium does not accurately mimic the in vivo conditions. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine.- Ensure proper sink conditions during the dissolution testing. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) in deionized water.
-
-
Milling Process:
-
Transfer the suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 1-4 hours), with cooling to prevent overheating.
-
-
Particle Size Analysis:
-
Monitor the particle size reduction periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Lyophilization (Optional, for solid dosage form):
-
Add a cryoprotectant (e.g., trehalose) to the nanosuspension.
-
Freeze the nanosuspension and then lyophilize it to obtain a dry powder.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
For the lyophilized powder, perform solid-state characterization (e.g., X-ray diffraction to confirm crystallinity).
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Prepare different formulations by mixing the selected oil, surfactant, and co-surfactant in varying ratios within the self-emulsifying region.
-
Add this compound to the selected formulation and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size and PDI of the resulting emulsion using a particle size analyzer.
-
In Vitro Drug Release: Perform in vitro dissolution studies in a relevant medium to assess the drug release profile.
-
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability with different formulation strategies. Note: This is example data as no specific studies on enhancing IDET bioavailability were found.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| IDET Suspension (Control) | Rat | 20 (oral) | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| IDET Nanosuspension | Rat | 20 (oral) | 450 ± 80 | 1.0 ± 0.3 | 1800 ± 300 | 300 |
| IDET-SEDDS | Rat | 20 (oral) | 700 ± 150 | 0.75 ± 0.2 | 2400 ± 450 | 400 |
| IDET Solution | Rat | 5 (IV) | 1200 ± 200 | 0.08 | 900 ± 150 | - |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
Caption: Simplified signaling pathway of this compound's anticancer activity.[1][2][6][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Mahidol IR [repository.li.mahidol.ac.th]
- 5. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
comparative analysis of Isodeoxyelephantopin and paclitaxel in TNBC
A Comparative Analysis of Isodeoxyelephantopin and Paclitaxel in Triple-Negative Breast Cancer
Triple-Negative Breast Cancer (TNBC) presents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Standard chemotherapy, with paclitaxel as a cornerstone, remains a primary treatment modality. However, the quest for more effective and potentially less toxic alternatives has led to the investigation of natural compounds, among which this compound (IDOE), a sesquiterpene lactone, has shown promise. This guide provides a comparative analysis of this compound and the established chemotherapeutic agent, paclitaxel, in the context of TNBC, with a focus on their mechanisms of action, efficacy, and the experimental basis for these findings.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound (and its derivatives) and Paclitaxel in TNBC models.
Table 1: In Vitro Cytotoxicity (IC50 Values) in TNBC Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time | Citation |
| This compound (IDOE) | MDA-MB-231 | 50 µM | 48 hours | [1] |
| Deoxyelephantopin Derivative (DETD-35) | MDA-MB-231 | 3.62 µM | 24 hours | [2] |
| Paclitaxel | MDA-MB-231 | ~1 µM | 24 hours | [2] |
| Paclitaxel | MDA-MB-231 | 12.67 nM | Not Specified | [3] |
| Paclitaxel | MDA-MB-231 | 0.3 µM | 24 hours | [4] |
| Paclitaxel | BT-549 | 5.4 nM (for Englerin A sensitive) | Not Specified | [1] |
| Paclitaxel | Hs578T | 16 nM (for Englerin A sensitive) | Not Specified | [1] |
Table 2: In Vivo Tumor Growth Inhibition in TNBC Xenograft Models
| Treatment | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Citation |
| This compound (IDET) | Nude Mice | Not Specified | Significant tumor suppression | [5] |
| Paclitaxel (PTX) | Nude Mice | Not Specified | Significant tumor suppression | [5] |
| IDET + PTX | Nude Mice | Not Specified | Enhanced tumor suppression vs single agents | [5] |
| Deoxyelephantopin Derivative (DETD-35) | NOD/SCID Mice | 10 mg/kg every 3 days, i.p. | 40-44% reduction in tumor size | [2] |
Mechanisms of Action: Distinct and Converging Pathways
This compound and Paclitaxel exert their anti-cancer effects through different primary mechanisms, although both ultimately lead to apoptosis. IDOE demonstrates a multi-targeted approach involving the inhibition of key inflammatory and survival pathways, while Paclitaxel's primary action is the disruption of microtubule dynamics.
This compound (IDOE): A key mechanism of IDOE in TNBC is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[5] This inhibition disrupts the STAT3/Bcl-2 signaling axis, leading to decreased expression of the anti-apoptotic protein Bcl-2 and subsequent apoptosis.[3] Furthermore, IDOE and its derivatives are known to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival.[2][6] Another identified mechanism is the induction of reactive oxygen species (ROS), which can lead to oxidative stress and trigger paraptosis-like cell death.[2]
Paclitaxel (PTX): The primary and well-established mechanism of Paclitaxel is its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[7] This disruption of normal microtubule dynamics is essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] More recently, it has been shown that Paclitaxel can also induce an anti-tumoral immune response by activating the cGAS-STING signaling pathway, which is triggered by micronucleation resulting from mitotic errors.[10]
The synergistic anti-tumor effect observed when IDOE is combined with paclitaxel is mechanistically linked to the inhibition of STAT3 phosphorylation by IDOE.[5]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound in TNBC.
Caption: Signaling pathway of Paclitaxel in TNBC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative studies of this compound and Paclitaxel.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on TNBC cell lines.
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, BT-549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Treatment: The cells are then treated with various concentrations of this compound or Paclitaxel for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[7][11]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[10][12] The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for Apoptosis Markers
This technique is employed to detect changes in the expression of proteins involved in apoptosis.
-
Protein Extraction: TNBC cells are treated with the compounds for the desired time, after which the cells are lysed using a suitable lysis buffer to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Caspase-3, cleaved PARP).[13]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, are used.[8][14]
-
Tumor Cell Implantation: TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium, such as Matrigel, and subcutaneously injected into the flank or mammary fat pad of the mice.[8][14]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 80-200 mm³). The mice are then randomized into treatment groups (vehicle control, this compound, Paclitaxel, combination).[8][14]
-
Drug Administration: The compounds are administered according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).[2][14]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.[15]
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated groups to the control group.[14]
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for comparing IDOE and Paclitaxel.
References
- 1. Triple-negative breast cancer cell line sensitivity to englerin A identifies a new, targetable subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoagent deoxyelephantopin derivative inhibits triple negative breast cancer cell activity by inducing oxidative stress-mediated paraptosis-like cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. goldbio.com [goldbio.com]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 4.11. Cell Viability Assay [bio-protocol.org]
- 11. researchhub.com [researchhub.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. In vivo studies [bio-protocol.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, against the well-established corticosteroid, dexamethasone. The following sections detail the quantitative comparison of their effects on key inflammatory mediators, comprehensive experimental protocols for the cited assays, and visual representations of the underlying molecular pathways and experimental procedures.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and dexamethasone has been evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The following table summarizes the available quantitative data.
| Compound | Target Mediator | Cell Line | IC50 Value / % Inhibition |
| This compound | Nitric Oxide (NO) | MH-S (alveolar macrophage) | Significant inhibition at 0.75, 1.5, and 3 µM[1] |
| IL-6 | MH-S (alveolar macrophage) | Significant inhibition at 0.75, 1.5, and 3 µM[1] | |
| IL-1β | MH-S (alveolar macrophage) | Significant inhibition at 0.75, 1.5, and 3 µM[1] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 (murine macrophage) | 9 nM |
| TNF-α | RAW 264.7 (murine macrophage) | Significant suppression at 1 µM and 10 µM[2][3] | |
| IL-6 | RAW 264.7 (murine macrophage) | Inhibited production in a dose-dependent manner (10⁻⁹ M to 10⁻⁶ M) | |
| IL-1β | RAW 264.7 (murine macrophage) | Inhibited gene expression[4] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental setups and the limited availability of specific IC50 values for this compound in RAW 264.7 cells. The provided data for this compound indicates significant bioactivity at low micromolar concentrations.
Key Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
LPS-Induced Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Dexamethasone
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This assay is used to quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Supernatants from treated and stimulated RAW 264.7 cells (as prepared in the nitric oxide assay)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6, according to the kit manufacturer's instructions. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.
Western Blot Analysis of the NF-κB Signaling Pathway
This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, as an indicator of pathway activation.
Materials:
-
RAW 264.7 cells cultured and treated as described previously.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein and the loading control (β-actin) indicates the level of NF-κB pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The expression levels of TNFα, IL-1β, and IL-6 secreted by macrophages detected with ELISA [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the efficacy of Isodeoxyelephantopin across different cancer types
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone, has garnered significant attention within the oncology research community for its potential as a multi-targeting anticancer agent. This guide provides a comparative overview of its efficacy across various cancer types, supported by experimental data, detailed protocols, and mechanistic pathway visualizations. IDET and its structural isomer, Deoxyelephantopin (DET), demonstrate a broad spectrum of activity, selectively inducing cell death in cancer cells while showing a favorable safety profile towards normal cells.[1][2]
Quantitative Efficacy: A Comparative Summary
The cytotoxic potential of this compound and its isomer is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes available IC50 values across different cancer cell lines, providing a quantitative comparison of efficacy.
| Cancer Type | Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Citation(s) |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound | 50 | 48 | [3] |
| Nasopharyngeal Carcinoma | KB | This compound | 11.45 | 48 | [4] |
| Breast Cancer | T47D | This compound | Not Specified | Not Specified | [2] |
| Lung Cancer | A549 | This compound | Not Specified | Not Specified | [2] |
| Colorectal Carcinoma | HCT116 | Deoxyelephantopin | 0.73 ± 0.01 | 72 | [1] |
Note: Data for this compound is limited in publicly available literature. Data for its isomer, Deoxyelephantopin, is included for comparative context where IDET-specific data is not available.
Mechanistic Insights: Targeting Key Signaling Pathways
This compound exerts its anticancer effects by modulating multiple signaling pathways critical for cancer cell survival and proliferation. A key mechanism identified, particularly in triple-negative breast cancer (TNBC), is the inhibition of the STAT3 signaling pathway.[5][6] IDET has been shown to inhibit the phosphorylation of STAT3 in a concentration-dependent manner, which is vital for its anti-tumor activity.[5] This inhibition disrupts the downstream signaling that promotes cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is fundamental for determining the IC50 values of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8] The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of a compound on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases (G0/G1, S, or G2/M).[9][10]
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[9] The fluorescence intensity of stained cells is directly proportional to their DNA content. By analyzing a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells in the presence or absence of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol, added dropwise while vortexing, to permeabilize the cell membranes. Incubate for at least 2 hours at 4°C.[10]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and measure the emission.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.
Conclusion
This compound demonstrates significant potential as a selective anticancer agent, with efficacy reported against a range of cancer types, including aggressive forms like triple-negative breast cancer. Its mechanism of action involves the modulation of critical signaling pathways such as STAT3, leading to the inhibition of cell proliferation and induction of apoptosis. The provided experimental data and protocols offer a foundation for further research and development of IDET as a therapeutic candidate. However, the limited availability of comprehensive comparative data, particularly IC50 values across a wider array of cancer cell lines, highlights the need for further standardized in vitro studies to fully elucidate its therapeutic potential.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Cell Death in Triple-Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Comparative Analysis of Isodeoxyelephantopin's Efficacy in Modulating the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isodeoxyelephantopin (IDET), a natural sesquiterpene lactone, with other established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making it a key target in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders. This document presents a side-by-side evaluation of IDET against selected alternative compounds, supported by quantitative data and detailed experimental protocols to aid in research and development decisions.
Compound Profiles and Mechanisms of Action
This compound (IDET) is a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus. It has demonstrated anti-inflammatory and anti-tumor activities. IDET exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action sequesters the NF-κB p65 subunit in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.[1][2]
QNZ (EVP4593) is a synthetic quinazoline derivative that potently inhibits NF-κB activation.[3][4][5] While its precise molecular target is not as narrowly defined as some other inhibitors, it effectively blocks the transcriptional activation of NF-κB in response to various stimuli.[3][4]
TPCA-1 is a selective inhibitor of the IκB kinase β (IKKβ) subunit.[6][7][8][9] By directly targeting IKKβ, TPCA-1 prevents the phosphorylation of IκBα, a crucial step in the canonical NF-κB activation cascade.[10] This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm.
Bortezomib is a proteasome inhibitor used in cancer therapy. Its mechanism of action in the context of the NF-κB pathway is complex. By inhibiting the proteasome, Bortezomib can prevent the degradation of phosphorylated IκBα, thus leading to the inhibition of NF-κB activation.[11][12] However, in some cellular contexts, Bortezomib has been shown to induce NF-κB activation, highlighting a more nuanced interaction with the pathway.[13][14]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against NF-κB activation. It is important to note that the IC50 value for this compound is a predicted value from a Quantitative Structure-Activity Relationship (QSAR) and molecular docking study, while the values for the other compounds are experimentally determined.
| Compound | IC50 (NF-κB Inhibition) | Source/Method |
| This compound (IDET) | 62.03 µM | QSAR Prediction[15] |
| QNZ (EVP4593) | 11 nM | Experimental (Jurkat T cells)[3][4][5] |
| TPCA-1 | 17.9 nM | Experimental (IKK-2 cell-free assay)[6][8][9] |
| Bortezomib | Not consistently reported for direct NF-κB inhibition; complex dose- and cell-type-dependent effects. | - |
NF-κB Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the comparator compounds.
Figure 1. Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of NF-κB pathway modulation are provided below.
Western Blot Analysis of IκBα Phosphorylation
This protocol is designed to detect the levels of phosphorylated IκBα (p-IκBα) in cell lysates, a key indicator of NF-κB pathway activation.
Workflow Diagram:
Figure 2. Western blot workflow for p-IκBα detection.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the test compound (e.g., this compound) for the desired time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize the p-IκBα signal to total IκBα or a loading control like β-actin.
Western Blot Analysis of p65 Nuclear Translocation
This protocol quantifies the amount of the NF-κB p65 subunit in the nuclear fraction of cell lysates, which is indicative of NF-κB activation.
Workflow Diagram:
Figure 3. Western blot workflow for p65 nuclear translocation.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the p-IκBα Western blot.
-
Cell Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration for both the cytoplasmic and nuclear fractions.
-
SDS-PAGE and Transfer: Proceed with SDS-PAGE and protein transfer as described above, loading equal amounts of nuclear protein per lane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[17]
-
Secondary Antibody Incubation and Detection: Follow the same steps for secondary antibody incubation and chemiluminescent detection as described previously. Use a nuclear marker (e.g., Lamin B1 or Histone H3) as a loading control for the nuclear fraction and a cytoplasmic marker (e.g., GAPDH) for the cytoplasmic fraction to ensure proper fractionation.[18]
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
Workflow Diagram:
Figure 4. NF-κB luciferase reporter assay workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[19][20][21]
-
Treatment: After 24 hours, replace the medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Substrate Addition and Luminescence Measurement: Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer. Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the fire-fly luciferase activity and activate the Renilla luciferase, then measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Summary and Conclusion
This compound demonstrates clear inhibitory effects on the canonical NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of p65. When compared to other well-characterized NF-κB inhibitors, IDET's potency, based on a predicted IC50 value, appears to be in the micromolar range, which is less potent than the nanomolar efficacy of synthetic inhibitors like QNZ and TPCA-1. However, as a natural product, IDET may offer a different pharmacological profile and could serve as a valuable lead compound for the development of novel anti-inflammatory and anti-cancer agents. The provided experimental protocols offer a robust framework for further validating and quantifying the effects of this compound and other potential NF-κB modulators in a research and drug development setting. Further experimental determination of IDET's IC50 in various cell-based assays is warranted to provide a more direct and accurate comparison with existing inhibitors.
References
- 1. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TPCA-1 | IκB Kinase | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TPCA-1 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. signosisinc.com [signosisinc.com]
- 21. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to Isodeoxyelephantopin and Other Sesquiterpene Lactones for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of isodeoxyelephantopin with other prominent sesquiterpene lactones, namely deoxyelephantopin, parthenolide, and costunolide. This analysis is supported by experimental data on their cytotoxic and anti-inflammatory effects, with a focus on their shared mechanism of inhibiting the NF-κB signaling pathway.
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse pharmacological properties, including potent anti-inflammatory and anticancer activities.[1] A key structural feature for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles such as cysteine residues in proteins.[2][3] this compound, a germacranolide sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant interest for its therapeutic potential.[4] This guide aims to contextualize the performance of this compound against its structural isomer, deoxyelephantopin, and other well-studied sesquiterpene lactones like parthenolide and costunolide.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound and its counterparts have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, in this case, cell proliferation. Below is a summary of reported IC50 values for the selected sesquiterpene lactones. It is important to note that direct comparison of these values should be made with caution, as the experimental conditions, such as the specific cell line and incubation time, can influence the results.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) |
| This compound | HCT116 (Colon) | 1.56 | 72 |
| T47D (Breast) | Specific cytotoxic activity noted, but IC50 not specified | Not Specified | |
| A549 (Lung) | Specific cytotoxic activity noted, but IC50 not specified | Not Specified | |
| Deoxyelephantopin | HCT116 (Colon) | 0.78 | 72 |
| L-929 (Fibrosarcoma) | ~34.8 (11.2 µg/mL) | Not Specified | |
| KB (Oral) | Dose-dependent decrease in viability | 24 | |
| Parthenolide | GLC-82 (Lung) | 6.07 ± 0.45 | Not Specified |
| A549 (Lung) | 15.38 ± 1.13 | Not Specified | |
| H1650 (Lung) | 9.88 ± 0.09 | Not Specified | |
| H1299 (Lung) | 12.37 ± 1.21 | Not Specified | |
| PC-9 (Lung) | 15.36 ± 4.35 | Not Specified | |
| SiHa (Cervical) | 8.42 ± 0.76 | 48 | |
| MCF-7 (Breast) | 9.54 ± 0.82 | 48 | |
| Costunolide | H1299 (Lung) | 23.93 ± 1.67 | 24 |
| A431 (Skin) | 0.8 | 48 | |
| CAL 27 (Oral) | 32 | Not Specified | |
| MDA-MB-231 (Breast) | Dose-dependent inhibition | Not Specified |
Comparative Analysis of Anti-inflammatory Activity
A primary mechanism underlying the anti-inflammatory effects of these sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The inhibitory concentrations for NF-κB activation for each compound are presented below. As with cytotoxicity data, variations in experimental systems necessitate careful interpretation when comparing these values.
| Sesquiterpene Lactone | Cell Line/System | Stimulus | Inhibitory Concentration (µM) |
| This compound | KBM-5 (Leukemia) | TNF-α, PMA, LPS, IL-1β | 10 (suppressed NF-κB activity) |
| Deoxyelephantopin | KBM-5 (Leukemia) | TNF-α | 10-50 (maximum inhibition) |
| BxPC-3 (Pancreatic) | Not specified | 30-50 (downregulation of p50/p65) | |
| Parthenolide | HEK-Blue™ (Reporter) | Not specified | 15-70 (dose-dependent inhibition) |
| RAW 264.7 (Macrophage) | LPS | ~2.5 (IC50 for NF-κB activation) | |
| Costunolide | MDA-MB-231 (Breast) | Not specified | 20-40 (downregulation of NF-κB subunits) |
| RAW 264.7 (Macrophage) | LPS | Not specified, but noted to inhibit NF-κB |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones.
Caption: General Experimental Workflow for Assessing Biological Activity.
Caption: Structure-Activity Relationship of Sesquiterpene Lactones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of sesquiterpene lactones.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Sesquiterpene lactone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the sesquiterpene lactone. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours in the dark at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for NF-κB Pathway Activation
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the sesquiterpene lactone for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).
Conclusion
This compound demonstrates significant cytotoxic and anti-inflammatory activities, comparable to other well-established sesquiterpene lactones. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a common feature among this class of compounds. The data presented in this guide, while not from a single head-to-head comparative study, provides a valuable resource for researchers to evaluate the potential of this compound in drug discovery and development. Further studies employing standardized experimental conditions are warranted to definitively rank the potency of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Natural Compounds: Isodeoxyelephantopin and Its Contemporaries in Cancer and Inflammation Research
For researchers, scientists, and drug development professionals, the quest for potent and selective natural compounds is a continuous endeavor. Among the vast arsenal of nature's pharmacy, sesquiterpene lactones have emerged as promising candidates, with Isodeoxyelephantopin (IDET) showing significant potential in preclinical studies. This guide provides a head-to-head comparison of this compound with its structural isomer, Deoxyelephantopin (DET), and other notable natural compounds, supported by experimental data to aid in the evaluation of their therapeutic promise.
Overview of this compound and its Biological Activities
This compound is a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus.[1][2] It has garnered considerable attention for its potent anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have demonstrated its efficacy against a range of cancer cell lines, including those of the breast, lung, and nasopharynx.[1] The primary mechanisms underlying its therapeutic effects involve the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), which are pivotal in cancer cell proliferation, survival, and inflammation.[1][3]
This compound vs. Deoxyelephantopin: A Tale of Two Isomers
This compound and its isomer, Deoxyelephantopin, are often co-isolated and have been extensively studied in parallel. While both exhibit significant biological activities, subtle differences in their efficacy have been observed.
Anticancer Activity: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and Deoxyelephantopin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cell Line | Cancer Type | This compound (IDET) IC50 (µM) | Deoxyelephantopin (DET) IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 2.56 | 2.12 | [4] |
| T47D | Breast Carcinoma | ~3.8 (1.3 µg/mL) | - | [5] |
| A549 | Lung Carcinoma | ~30.5 (10.46 µg/mL) | - | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Interestingly, both IDET and DET have shown selective cytotoxicity towards cancer cells over normal cells, a crucial attribute for potential therapeutic agents.[1][5]
Comparison with Other Natural Sesquiterpene Lactones
To provide a broader context, the anticancer activities of IDET and DET are compared with other well-studied sesquiterpene lactones: Parthenolide, Costunolide, and Helenalin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [1] |
| TE671 | Medulloblastoma | 6.5 | [1] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |
| SiHa | Cervical Cancer | 8.42 | [6] | |
| MCF-7 | Breast Cancer | 9.54 | [6] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 | [2] | |
| Costunolide | H1299 | Non-small Cell Lung Cancer | 23.93 | [7] |
| Helenalin | T47D | Breast Cancer | 2.23 (72h) | [4] |
| RD | Rhabdomyosarcoma | 3.47 (72h) | [8] | |
| RH30 | Rhabdomyosarcoma | 4.55 (72h) | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer and anti-inflammatory effects of this compound and its counterparts are largely attributed to their ability to interfere with critical cellular signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, cell survival, and proliferation and is often constitutively active in cancer cells. This compound and Deoxyelephantopin have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.
The STAT3 Signaling Pathway
STAT3 is another transcription factor that plays a crucial role in tumor progression and is often constitutively activated in many cancers. This compound has been shown to inhibit the phosphorylation of STAT3, which is essential for its activation, dimerization, and nuclear translocation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the natural compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for NF-κB and STAT3 Signaling
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Protocol:
-
Cell Lysis: Cells are treated with the test compound for a specified time, then washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its related sesquiterpene lactones demonstrate significant potential as anticancer and anti-inflammatory agents. Their ability to selectively target cancer cells and modulate key signaling pathways like NF-κB and STAT3 makes them compelling candidates for further drug development. This guide provides a comparative overview to assist researchers in navigating the promising landscape of these natural compounds. While direct comparative data with other classes of natural products remains an area for future investigation, the existing evidence strongly supports the continued exploration of this compound and its analogs as potential therapeutic leads.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [ouci.dntb.gov.ua]
Cross-Validation of Isodeoxyelephantopin's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of experimental data from multiple laboratories reveals a consistent, multi-pronged mechanism of action for the sesquiterpene lactone, Isodeoxyelephantopin (IDOE), in cancer cells. This guide synthesizes key findings on its cytotoxic effects, impact on major signaling pathways, and induction of apoptosis, providing researchers with a comparative overview of its performance and detailed experimental protocols.
This compound, a natural compound isolated from Elephantopus scaber, has demonstrated significant anti-cancer properties across various cancer cell lines. A cross-lab examination of its molecular mechanisms confirms its ability to induce cell death and inhibit proliferation by targeting several key signaling cascades, primarily the NF-κB, STAT3, and MAPK pathways. This guide provides a consolidated resource for researchers, presenting quantitative data from different studies, detailed experimental methodologies, and visual representations of the key mechanisms.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies. While the absolute IC50 values can vary depending on the cell line and the specific experimental conditions of the laboratory, a general trend of potent anti-proliferative activity is consistently observed.
| Cell Line | Cancer Type | IC50 (µM) | Laboratory/Study Reference |
| T47D | Breast Cancer | ~25 | Verma et al.[1] |
| MCF-7 | Breast Cancer | ~25 | Verma et al.[1] |
| MDA-MB-468 | Breast Cancer | ~25 | Verma et al.[1] |
| MDA-MB-453 | Breast Cancer | ~25 | Verma et al.[1] |
| KB | Nasopharyngeal Carcinoma | 5.72, 11.45, 22.9 (dose-dependent effects observed) | Remani et al.[2] |
Note: The IC50 values can be influenced by factors such as the assay used (e.g., MTT, SRB), incubation time, and cell density. Researchers should refer to the original publications for detailed experimental conditions.
Core Mechanisms of Action: A Multi-Target Approach
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of the NF-κB Signaling Pathway
A consistent finding across multiple laboratories is the potent inhibitory effect of IDOE on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.
IDOE has been shown to inhibit NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α).[3] The primary mechanism of inhibition involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[3]
dot
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Suppression of STAT3 Phosphorylation
Another key target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth by regulating the expression of genes involved in cell proliferation and survival.
Studies have demonstrated that IDOE inhibits the phosphorylation of STAT3 at tyrosine 705 in a concentration-dependent manner in triple-negative breast cancer cell lines BT-549 and MDA-MB-231.[5][6] This inhibition of STAT3 activation is crucial for the anti-tumor activity of IDOE and has been shown to be vital for its synergistic effects when combined with other chemotherapeutic agents like paclitaxel.[5]
dot
Caption: this compound inhibits STAT3 phosphorylation and activation.
Activation of the JNK Pathway and Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][3] This is a common mechanism of action for many effective anti-cancer agents. The induction of apoptosis by IDOE is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1]
Activation of the JNK pathway is often associated with cellular stress and can lead to apoptosis. Studies have shown that IDOE treatment leads to an increase in the phosphorylation of JNK.[1] The induction of apoptosis is further confirmed by flow cytometry analysis showing a dose-dependent increase in the percentage of apoptotic cells after treatment with IDOE. For instance, in KB nasopharyngeal carcinoma cells, treatment with 5.72 µM, 11.45 µM, and 22.9 µM of IDOE resulted in a progressive increase in the apoptotic cell population.[2]
dot
Caption: Experimental workflow for assessing apoptosis induction by this compound.
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JNK, JNK, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Conclusion
The collective evidence from multiple laboratories strongly supports a multi-targeted mechanism of action for this compound. Its ability to concurrently inhibit the pro-survival NF-κB and STAT3 pathways while activating the pro-apoptotic JNK pathway provides a strong rationale for its anti-cancer effects. The consistency of these findings across different research groups and cancer cell lines underscores the robustness of its mechanism. This comparative guide provides a valuable resource for researchers in the field of cancer drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. promega.es [promega.es]
Safety Operating Guide
Navigating the Safe Disposal of Isodeoxyelephantopin in a Laboratory Setting
Essential guidelines for the proper handling and disposal of Isodeoxyelephantopin, a sesquiterpene lactone with cytotoxic properties, are critical for ensuring laboratory safety and environmental protection. Due to its biological activity, including the induction of reactive oxygen species (ROS) and suppression of NF-κB activation, this compound and all associated materials must be managed as hazardous cytotoxic waste.[1]
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive framework for the safe management of this compound waste, from personal protective equipment (PPE) to contaminated labware and unused product.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate PPE is the first line of defense. This includes, but is not limited to, long-sleeved impermeable gowns, double gloves, and face shields or masks. All used PPE should be considered contaminated and must be disposed of as cytotoxic waste.[2][3] Upon completion of work, outer gloves should be removed and discarded into a designated cytotoxic waste container, followed by the removal of the gown and other protective gear, which should also be disposed of in the same manner.[2]
Waste Segregation and Containment
Proper segregation of cytotoxic waste is paramount to prevent cross-contamination and ensure correct disposal streams.[4] All materials that have come into contact with this compound must be treated as cytotoxic waste.[4]
Key Waste Streams:
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials. These items must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[4] These containers are often color-coded, typically red, and marked with the cytotoxic symbol.[4][5]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3][4]
-
Liquid Waste: Unused solutions of this compound, as well as contaminated solvents and aqueous solutions, should be collected in compatible, sealed containers that are clearly labeled as "Cytotoxic Waste" and include the chemical name. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Grossly Contaminated Labware: Glassware and other lab equipment that are heavily contaminated should be decontaminated if possible, or disposed of as cytotoxic waste. For glassware, triple rinsing with a suitable solvent can be a method of decontamination, with the rinsate collected and disposed of as hazardous waste.[6]
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (Gloves, Gowns) | Leak-proof, puncture-resistant bags or containers.[4] | "Cytotoxic Waste", Biohazard Symbol |
| Sharps Waste (Needles) | Puncture-proof sharps container.[4] | "Cytotoxic Sharps Waste", Biohazard Symbol |
| Liquid Waste (Solutions) | Compatible, sealed, leak-proof container. | "Hazardous Waste", "Cytotoxic", Chemical Name |
| Unused Product | Original or compatible sealed container. | "Hazardous Waste", "Cytotoxic", Chemical Name |
Disposal Procedures
The ultimate disposal of cytotoxic waste must comply with local, state, and federal regulations.[4] The primary recommended method for the final disposal of cytotoxic waste is incineration at a licensed hazardous waste facility.[4] Chemical neutralization may be an option for some cytotoxic agents, but this should only be performed by trained personnel following a validated protocol.[4]
Step-by-Step Disposal Protocol:
-
Wear appropriate PPE during all waste handling and disposal procedures.
-
Segregate waste at the point of generation into the appropriate, labeled containers.
-
Securely seal all waste containers when full or at the end of a procedure.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a certified hazardous waste management contractor.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the area. A cytotoxic spill kit should be readily available wherever this compound is handled.[2][7]
Spill Response:
-
Alert others in the area and restrict access.
-
Don appropriate PPE from the spill kit.
-
Contain the spill using absorbent materials from the kit.
-
Clean the area starting from the outside of the spill and working inwards.
-
Decontaminate the area with an appropriate cleaning agent.
-
Dispose of all cleanup materials as cytotoxic waste.
-
Document the spill according to your institution's policies.
Experimental Workflow for this compound Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. danielshealth.ca [danielshealth.ca]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
Essential Safety and Operational Guide for Handling Isodeoxyelephantopin
Disclaimer: No specific Safety Data Sheet (SDS) for Isodeoxyelephantopin is publicly available. The following guidance is based on the known hazards of the general chemical class, sesquiterpene lactones, and standard laboratory protocols for handling potent, powdered compounds of unknown toxicity. Researchers must consult with their institution's Environmental Health and Safety (EHS) department before commencing any work and perform a full risk assessment.
This compound is a sesquiterpene lactone, a class of compounds known to be potent sensitizers that can cause allergic contact dermatitis.[1][2][3] It is a bioactive compound investigated for its anti-cancer properties, which involves the modulation of multiple cellular signaling pathways.[4][5] Due to its biological activity and sensitizing potential, this compound should be handled with care as a potent compound.
Hazard Identification and Risk Assessment
-
Primary Hazard: Skin and respiratory sensitization. Sesquiterpene lactones can cause severe allergic contact dermatitis upon exposure.[2][3]
-
Toxicological Hazard: As a biologically active compound studied for its anti-cancer effects, it should be treated as cytotoxic. It has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and modulation of signaling pathways like NF-κB, JNK, and STAT3.[4][6][7]
-
Physical Form: Typically a white to off-white solid powder.[8]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent skin and respiratory exposure.[9][10] The recommended ensemble corresponds to a hybrid of OSHA PPE Levels C and D, adapted for a laboratory setting.[11]
| PPE Category | Specification | Rationale |
| Body Protection | Disposable, solid-front lab coat with knit cuffs over personal clothing. | Prevents contamination of personal clothing with powdered compound. |
| Hand Protection | Double-gloving: Nitrile inner gloves tucked under the lab coat sleeve, with a second pair of nitrile or latex outer gloves over the cuff. Change outer gloves frequently. | Provides a barrier against skin contact; double-gloving protects in case of a tear in the outer glove. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. For handling larger quantities or where splashing is possible, a full-face shield is required. | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | For handling powder outside of a containment device, a NIOSH-approved N95 respirator is the minimum requirement. | Prevents inhalation of fine particles, a primary route of sensitization. |
Operational Plan: Handling and Weighing
Handling of powdered this compound must be performed in a manner that minimizes the generation and dispersal of dust.
Experimental Workflow: Preparation of a Stock Solution
Caption: Workflow for safely weighing and preparing a stock solution of this compound.
Step-by-Step Protocol:
-
Preparation: Don all required PPE as specified in the table above. Prepare the work area by laying down absorbent, disposable bench paper inside a certified chemical fume hood or similar containment device (e.g., a powder-containment balance enclosure).
-
Weighing: Tare a suitable vial on an analytical balance inside the fume hood. Carefully add the powdered this compound to the vial using a micro-spatula. Avoid any rapid movements that could create airborne dust.
-
Solubilization: Add the desired volume of a suitable solvent (e.g., DMSO) directly to the vial.[8]
-
Mixing: Securely cap the vial. Mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Storage: Label the vial with the compound name, concentration, date, and your initials. Store the stock solution at -20°C or as recommended.[8]
-
Decontamination: Wipe down the spatula, balance, and all surfaces inside the fume hood with a suitable decontamination solution (e.g., 70% ethanol), followed by soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or signs of an allergic reaction develop.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For a small powder spill, gently cover with absorbent paper. Wet the paper with a 70% ethanol solution to prevent dust from becoming airborne. Carefully wipe up the material, place it in a sealed bag, and dispose of it as hazardous waste. Decontaminate the area thoroughly. For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, disposable lab coats, weighing boats, and pipette tips. Collect all solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or unwanted solutions of this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.[13]
-
Disposal Method: All waste must be disposed of through your institution's official hazardous waste management program, typically via high-temperature incineration.[13][14]
Chemical and Physical Properties
Limited quantitative safety data is available for this compound. The following identifiers are from PubChem.[15]
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₆ |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate |
| Synonyms | This compound, ESI |
| Appearance | White to off-white solid[8] |
| Storage | -20°C[8] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects by inducing oxidative stress and modulating key signaling pathways that control cell survival and apoptosis.[4][16] One of its primary mechanisms involves the generation of Reactive Oxygen Species (ROS), which subsequently activates the JNK signaling pathway and inhibits the pro-survival NF-κB and STAT3 pathways.[6][7][17]
Caption: Simplified signaling pathway for this compound-induced apoptosis.[4][7]
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. SESQUITERPENE LACTONE, TERPENES: Allergen Or Not An Allergen? | VMV InSkin [vmvinskin.com]
- 3. escd.org [escd.org]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 38927-54-7 [amp.chemicalbook.com]
- 9. osha.gov [osha.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
